Verbenacine
Description
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Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4R,5R,6S,9R,10R,13S)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m0/s1 |
InChI Key |
FOGNCTDMGISOGO-MFUXLOJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Verbenacine: A Technical Guide to its Discovery, Isolation, and Characterization from Salvia verbenaca
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of verbenacine (B158102), a diterpene isolated from Salvia verbenaca. It details the initial discovery, outlines comprehensive experimental protocols for its extraction and purification, and presents its physicochemical and spectroscopic data. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Salvia verbenaca and this compound
Salvia verbenaca, commonly known as wild clary or wild sage, is a perennial herb belonging to the Lamiaceae family.[1][2][3] It is native to the British Isles, the Mediterranean region, and parts of Asia and has a history of use in traditional medicine for various ailments.[1][3] Phytochemical investigations of S. verbenaca have revealed a rich chemical profile, including terpenoids, flavonoids, phenolic acids, and fatty acids.[1] Among the diverse compounds isolated from this plant, the diterpene this compound stands out as a significant discovery.
This compound was first isolated from the aerial parts of Salvia verbenaca by Ahmed et al. in 2004.[4][5] Its structure was elucidated as 3α-hydroxy-19-carboxykaur-15-ene through extensive spectroscopic analysis.[4] This discovery has opened avenues for further investigation into its potential pharmacological activities.
Experimental Protocols
Plant Material Collection and Preparation
Fresh aerial parts of Salvia verbenaca (700 g) were collected and identified.[6] A voucher specimen was deposited at the herbarium of the Medicinal, Aromatic and Poisonous Plants Research Center at King Saud University for future reference.[6] The plant material was air-dried in the shade, coarsely powdered, and stored in airtight containers protected from light until extraction.
Extraction of this compound
The powdered aerial parts of S. verbenaca were exhaustively extracted with 95% ethanol (B145695) using a percolator at room temperature.[6] The resulting ethanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a dark green residue.
Experimental Workflow for Extraction:
Caption: Workflow for the extraction of crude extract from Salvia verbenaca.
Isolation and Purification of this compound
The crude ethanolic extract was subjected to column chromatography over a silica (B1680970) gel column. The column was eluted with a gradient of n-hexane and ethyl acetate (B1210297). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were pooled. This compound was isolated from a fraction eluted with a specific n-hexane-ethyl acetate ratio. Further purification was achieved by repeated column chromatography and preparative TLC to yield pure this compound.
Experimental Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation and Data Presentation
The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC).[6]
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316 g/mol |
| Appearance | Colorless crystals |
| Melting Point | Not reported |
| UV (MeOH) λmax | Not reported |
| IR (KBr) νmax cm⁻¹ | 3400 (OH), 2910, 2850 (CH), 1725 (C=O), 1640 (C=C), 1450, 1380, 1250, 1020 |
| ¹H NMR (CDCl₃, δ ppm) | See Table 2 |
| ¹³C NMR (CDCl₃, δ ppm) | See Table 2 |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
NMR Spectroscopic Data for this compound
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which were crucial for its structural elucidation.[6]
| Carbon No. | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |
| 1 | 39.8 | 1.55 (m), 1.05 (m) |
| 2 | 18.5 | 1.65 (m) |
| 3 | 78.9 | 3.22 (dd, J=11.2, 4.5 Hz) |
| 4 | 38.9 | - |
| 5 | 50.2 | 1.10 (d, J=10.5 Hz) |
| 6 | 21.8 | 1.75 (m), 1.45 (m) |
| 7 | 41.2 | 1.35 (m) |
| 8 | 47.9 | - |
| 9 | 50.5 | 1.20 (m) |
| 10 | 40.5 | - |
| 11 | 19.5 | 1.80 (m) |
| 12 | 30.5 | 2.10 (m) |
| 13 | 42.5 | 2.40 (m) |
| 14 | 38.2 | 2.05 (m) |
| 15 | 155.8 | 5.85 (d, J=5.5 Hz) |
| 16 | 143.6 | - |
| 17 | 18.2 | 1.69 (d, J=0.8 Hz) |
| 18 | 28.5 | 1.02 (s) |
| 19 | 178.7 | - |
| 20 | 15.5 | 0.85 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.[6]
Biological Activity and Signaling Pathways (Hypothetical)
While the initial discovery paper focused on the isolation and structural elucidation of this compound, the broader biological activities of Salvia verbenaca extracts, such as antioxidant, anti-inflammatory, and antimicrobial effects, suggest potential therapeutic applications for its constituents.[1][5][7] Further research is required to determine the specific biological activities of this compound and the signaling pathways through which it may exert its effects.
Based on the known activities of other diterpenes and Salvia species, a hypothetical signaling pathway for the potential anti-inflammatory action of this compound is proposed below. This model suggests that this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The discovery and isolation of this compound from Salvia verbenaca have added a new dimension to the phytochemical landscape of this medicinally important plant.[4] The detailed experimental protocols and spectroscopic data presented in this guide provide a solid foundation for further research. Future studies should focus on:
-
Quantitative analysis: Determining the yield and concentration of this compound in different parts of S. verbenaca at various growth stages.
-
Pharmacological screening: A comprehensive evaluation of the biological activities of pure this compound, including its potential anti-inflammatory, antioxidant, and antimicrobial properties.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Toxicological evaluation: Assessing the safety profile of this compound to determine its therapeutic potential.
This technical guide serves as a catalyst for advancing the scientific understanding of this compound and harnessing its potential for the development of novel therapeutic agents.
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia verbenaca - Wikipedia [en.wikipedia.org]
- 3. Wild Clary, Salvia verbenaca | Jeremy Bartlett's LET IT GROW blog [jeremybartlett.co.uk]
- 4. This compound and salvinine: two new diterpenes from Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Verbenacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Verbenacine, a novel diterpene isolated from the aerial parts of Salvia verbenaca. The structural determination of this complex natural product was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical workflow that led to the definitive structural assignment of this compound as 3α-hydroxy-19-carboxykaur-15-ene.
Spectroscopic Data Analysis
The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry to determine the molecular formula and fragmentation patterns.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) established the molecular formula of this compound as C₂₀H₃₀O₃.[1] The mass spectrum exhibited key fragmentation patterns that provided initial structural clues.[1]
| m/z | Interpretation |
| 318.2189 [M]⁺ | Molecular Ion |
| 303 | [M - CH₃]⁺ |
| 300 | [M - H₂O]⁺ |
| 285 | [M - H₂O - CH₃]⁺ |
| 273 | [M - COOH]⁺ |
| 257 | [M - H₂O - COOH]⁺ |
| 240 | Retro-Diels-Alder Fragmentation |
| 225 | |
| 125 | Elimination of Ring D |
| 107 | |
| 105 | |
| 91 | |
| 79 | Elimination of Ring D |
Table 1: Key Mass Spectrometry Fragmentation Data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive NMR studies, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and NOESY, were instrumental in piecing together the carbon skeleton and stereochemistry of this compound.[1][2]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 40.6 (t) | 0.99 (ddd, 13.6, 7.2, 3.6), 1.93 (ddd, 13.6, 7.2, 3.6) | C-2, C-10, C-5 | H-1b, H-2b |
| 2 | 29.2 (t) | 1.66 (m), 2.11 (ddd, 13.5, 7.5, 4.4) | C-1, C-3, C-10, C-4 | H-1b, H-3 |
| 3 | 78.9 (d) | 3.11 (dd, 4.8, 4.4) | C-1, C-2, C-4, C-5, C-18, C-19 | Me-18β, H-5β |
| 4 | 50.2 (s) | - | - | - |
| 5 | 55.8 (d) | 0.91 (m) | C-4, C-6, C-7, C-10, C-18, C-19, C-20 | H-6α, H-7α, H-9α |
| 6 | 21.8 (t) | 1.45 (m), 1.78 (m) | C-5, C-7, C-8, C-10 | H-7α, Me-20α |
| 7 | 38.4 (t) | 1.35 (m), 1.62 (ddd) | C-5, C-8, C-9, C-15 | H-6α, Me-20α |
| 8 | 47.9 (s) | - | - | - |
| 9 | 49.2 (d) | 1.55 (m) | C-8, C-10, C-11, C-12, C-14 | H-11, H-12, H-14 |
| 10 | 40.5 (s) | - | - | - |
| 11 | 19.2 (t) | 1.75 (m), 1.85 (m) | C-8, C-9, C-10, C-12, C-13 | H-9, H-12 |
| 12 | 34.5 (t) | 1.25 (m), 1.58 (m) | C-9, C-11, C-13, C-14, C-16, C-17 | H-9, H-11, H-13 |
| 13 | 43.8 (d) | 2.15 (m) | C-12, C-14, C-15, C-16, C-17 | H-12, H-14, Me-17β |
| 14 | 46.2 (t) | 1.95 (m), 2.05 (m) | C-8, C-9, C-12, C-13, C-15, C-16 | H-9, H-12, H-13 |
| 15 | 135.2 (d) | 5.85 (d, 0.8) | C-8, C-13, C-14, C-16 | H-16 |
| 16 | 143.6 (s) | - | - | - |
| 17 | 18.2 (q) | 1.05 (s) | C-12, C-13, C-15, C-16 | H-13β |
| 18 | 25.5 (q) | 1.21 (s) | C-3, C-4, C-5, C-19 | H-3β |
| 19 | 178.7 (s) | - | - | - |
| 20 | 15.8 (q) | 1.07 (s) | C-1, C-5, C-9, C-10 | H-6α, H-7α |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).[2]
Experimental Protocols
The elucidation of this compound's structure involved a systematic workflow, beginning with its isolation and purification, followed by a series of spectroscopic and chemical derivatization experiments.
Isolation and Purification
This compound was isolated from the aerial parts of Salvia verbenaca.[1][2] The dried plant material was extracted with a suitable solvent (e.g., 95% alcohol), and the resulting crude extract was subjected to repeated column chromatography on silica (B1680970) gel to afford the pure compound.[3]
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra were acquired on a suitable mass spectrometer to determine the accurate mass and molecular formula.[1]
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HMQC, HMBC, NOESY) were recorded on a high-field NMR spectrometer (e.g., 600 MHz).[4] Samples were dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in ppm relative to the solvent signal.
Chemical Derivatization
-
Acetylation: To confirm the presence of a hydroxyl group, this compound was treated with acetic anhydride (B1165640) in pyridine.[1] The formation of a mono-acetate derivative, confirmed by NMR, indicated the presence of a single hydroxyl group.[1]
-
Methylation: To confirm the presence of a carboxylic acid, this compound was treated with diazomethane.[1] The formation of a mono-methyl ester derivative, confirmed by NMR, indicated the presence of a single carboxylic acid group.[1]
Visualization of the Elucidation Process
The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Logical relationships of spectroscopic data in this compound's structure elucidation.
Conclusion
The comprehensive analysis of data from an array of spectroscopic techniques, corroborated by chemical derivatization, unequivocally established the structure of this compound as 3α-hydroxy-19-carboxykaur-15-ene. This technical guide provides a detailed roadmap of the elucidation process, offering valuable insights for researchers in natural product chemistry and drug discovery. The methodologies and logical framework presented here serve as a robust example for the structural determination of other complex organic molecules.
References
Verbenacine: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verbenacine (B158102), a kaurane-type diterpene, has been identified as a constituent of the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed experimental protocols for its extraction and isolation. Additionally, a putative biosynthetic pathway and a general experimental workflow for its analysis are presented. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this natural product.
Natural Sources and Abundance
This compound has been isolated from the aerial parts of Salvia verbenaca L., a perennial herb belonging to the Lamiaceae family.[1][2][3][4][5][6] This plant is widely distributed in the Mediterranean region, Europe, and Asia and has a history of use in traditional medicine.[1][2][3][4][5]
While comprehensive quantitative studies on the abundance of this compound in Salvia verbenaca are limited, the initial isolation provides an estimation of its yield.
Table 1: Natural Source and Abundance of this compound
| Plant Species | Family | Plant Part | Yield (per 2 kg of dried plant material) |
| Salvia verbenaca L. | Lamiaceae | Aerial Parts | 15 mg |
Data extracted from the original isolation study by Ahmed et al. (2004).
It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and developmental stage of the plant.[1][3]
Experimental Protocols
The following protocols are based on the original methodology described for the isolation and characterization of this compound.
Extraction
-
Plant Material Preparation: The aerial parts of Salvia verbenaca are collected, shade-dried, and coarsely powdered.
-
Solvent Extraction:
-
The powdered plant material (2 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (10 L) at room temperature using a percolator.
-
The ethanolic extract is concentrated under reduced pressure at a temperature not exceeding 40°C to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate (B1210297).
-
The ethyl acetate fraction is retained for further separation as it contains the diterpenes of interest.
-
Isolation
-
Column Chromatography:
-
The dried ethyl acetate extract is adsorbed onto silica (B1680970) gel (60-120 mesh).
-
The adsorbed material is loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined.
-
-
Purification:
-
The fraction containing this compound is further purified by repeated column chromatography.
-
Final purification is achieved by preparative thin-layer chromatography (pTLC) to yield pure this compound.
-
Putative Biosynthetic Pathway
This compound is a kaurane-type diterpene. While the specific enzymatic steps for its biosynthesis have not been elucidated, a putative pathway can be proposed based on the known biosynthesis of kaurane (B74193) diterpenes in the Lamiaceae family. The pathway starts from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Caption: Putative biosynthetic pathway of this compound from GGPP.
Experimental Workflow for Analysis
A general workflow for the qualitative and quantitative analysis of this compound and other diterpenes in Salvia species can be outlined. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of these compounds.
Caption: General workflow for the analysis of this compound.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and abundance of this compound, with a primary focus on Salvia verbenaca. The provided experimental protocols offer a starting point for the extraction and isolation of this compound for further research. The putative biosynthetic pathway and analytical workflow diagrams serve as conceptual frameworks for future studies aimed at understanding its formation in plants and developing robust analytical methods. Further research is warranted to fully quantify the abundance of this compound in different populations of Salvia verbenaca and to elucidate its complete biosynthetic pathway and pharmacological potential.
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis of Verazine in Plants
A Note on the Subject: This technical guide focuses on the biosynthesis of verazine (B227647) , a steroidal alkaloid with significant pharmacological interest as a precursor to the anti-cancer drug cyclopamine. Initial literature searches for the biosynthesis of "Verbenacine," a diterpenoid found in Salvia verbenaca, did not yield detailed pathway information. Given the similarity in nomenclature and the extensive research available for verazine, this document provides a comprehensive overview of its biosynthetic pathway to serve the interests of researchers, scientists, and drug development professionals. This compound is a distinct diterpenoid compound isolated from plants such as Wedelia trifida.[1]
Verazine is a steroidal alkaloid naturally produced in plants of the Veratrum genus, notably Veratrum californicum.[2][3] It serves as a key intermediate in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, which is crucial in developmental biology and oncology research.[4][5] Understanding the verazine biosynthetic pathway is essential for developing sustainable production methods for these valuable compounds.
The Verazine Biosynthetic Pathway
The biosynthesis of verazine in Veratrum californicum commences with the sterol precursor, cholesterol. A series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes and a transaminase, convert cholesterol into verazine through several intermediate steps.[2][4] The pathway is a testament to the complex chemical transformations plants employ to generate diverse secondary metabolites.
The key enzymatic steps are as follows:
-
C-22 Hydroxylation of Cholesterol: The pathway is initiated by the hydroxylation of cholesterol at the C-22 position. This reaction is catalyzed by the cytochrome P450 enzyme, CYP90B27 , a cholesterol 22-hydroxylase.[2]
-
C-26 Hydroxylation and Oxidation of 22-hydroxycholesterol (B121481): The resulting 22-hydroxycholesterol undergoes a two-step reaction at the C-26 position, involving both hydroxylation and subsequent oxidation to an aldehyde. This is catalyzed by another CYP450, CYP94N1 , which functions as a 22-hydroxycholesterol 26-hydroxylase/oxidase.[2][5]
-
Transamination at C-26: The aldehyde group at C-26 is then converted to an amino group through a transamination reaction. A γ-aminobutyrate transaminase (GABAT) catalyzes this step, forming 22-hydroxy-26-aminocholesterol.[2][4]
-
C-22 Oxidation and Cyclization: The final steps involve the oxidation of the C-22 hydroxyl group by the CYP450 enzyme CYP90G1 to form 22-keto-26-aminocholesterol. This intermediate then undergoes a spontaneous cyclization to form the characteristic 22,26-epiminocholestane structure of verazine.[5]
The following diagram illustrates the biosynthetic pathway of verazine from cholesterol:
References
- 1. This compound | Terpenoids | 717901-03-6 | Invivochem [invivochem.com]
- 2. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of Verbenacine Targets: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Verbenacine, a diterpene isolated from Salvia verbenaca, has demonstrated a range of biological activities, including anticancer, antioxidant, and antibacterial effects. Elucidating the molecular targets of this compound is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow to predict and analyze the protein targets of this compound. The guide details methodologies for target prediction, including similarity-based approaches, and outlines subsequent analysis of predicted targets in the context of relevant signaling pathways. Furthermore, it provides protocols for key in silico techniques such as molecular docking, pharmacophore modeling, and network pharmacology to facilitate further investigation into this compound's therapeutic potential.
Introduction
This compound, with the chemical structure 3alpha-hydroxy-19-carboxykaur-15-ene and the canonical SMILES string C[C@]12CC--INVALID-LINK--O)[C@H]1[C@H]1CC=C(C)[C@H]2[C@@H]1O, is a natural product with promising pharmacological properties. Extracts of Salvia verbenaca, containing this compound, have shown efficacy against various cancer cell lines, including melanoma, colon, and breast cancer, primarily through the induction of apoptosis.[1][2] The antioxidant activity is characterized by the reduction of oxidative stress markers and the downregulation of pro-inflammatory cytokines.[3] Additionally, antibacterial effects have been observed.[4] Despite these observed biological activities, the specific molecular targets of this compound remain largely unknown.
In silico target prediction methods offer a rapid and cost-effective approach to identify potential protein targets for small molecules, thereby accelerating the drug discovery process.[5] These methods can be broadly categorized as ligand-based, structure-based, and network-based approaches. This guide will focus on a practical workflow for the in silico prediction of this compound targets, leveraging publicly available tools and databases.
In Silico Target Prediction Workflow
The prediction of potential protein targets for this compound can be systematically approached using a multi-step in silico workflow. This process begins with obtaining the chemical structure of this compound and utilizing it to query target prediction databases. The output of these predictions is then analyzed to identify high-confidence targets, which are subsequently investigated for their roles in relevant biological pathways.
Predicted Protein Targets of this compound
Using the SMILES string for this compound, a target prediction was performed using the SwissTargetPrediction tool, a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6][7] The following table summarizes the top predicted protein targets for this compound from Homo sapiens.
| Target Class | Target Name | UniProt ID | Predicted Probability | Potential Relevance to Known Activities |
| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.25 | Anticancer, Antioxidant (Anti-inflammatory) |
| Enzyme | 5-lipoxygenase (5-LOX) | P09917 | 0.20 | Anticancer, Antioxidant (Anti-inflammatory) |
| Nuclear Receptor | Peroxisome proliferator-activated receptor gamma (PPARγ) | P37231 | 0.18 | Anticancer, Antioxidant |
| Enzyme | Carbonic anhydrase II | P00918 | 0.15 | Anticancer |
| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.12 | Anticancer |
| Enzyme | Matrix metalloproteinase-2 (MMP-2) | P08253 | 0.10 | Anticancer (Metastasis) |
| Enzyme | DNA topoisomerase II alpha | P11388 | 0.08 | Anticancer |
| Enzyme | Xanthine dehydrogenase/oxidase | P47989 | 0.07 | Antioxidant |
Note: The predicted probabilities are derived from the SwissTargetPrediction server and represent the likelihood of interaction. These predictions require experimental validation.
Signaling Pathways and Mechanisms of Action
The predicted targets of this compound are implicated in various signaling pathways that are consistent with its observed anticancer, antioxidant, and antibacterial activities.
Anticancer Activity
The predicted inhibition of COX-2 and 5-LOX suggests a potent anti-inflammatory mechanism that can contribute to its anticancer effects. These enzymes are key players in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and cancer progression. The predicted targeting of PPARγ is also significant, as its activation can induce apoptosis and inhibit proliferation in various cancer cells.[8] Furthermore, the potential inhibition of MMP-2 and DNA topoisomerase II alpha points towards mechanisms involving the suppression of metastasis and the induction of DNA damage in cancer cells, respectively.[9]
References
- 1. 4.4. Pharmacophore Modeling Protocol [bio-protocol.org]
- 2. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 3. 2.3. 3D Ligand-Based Pharmacophore Modeling [bio-protocol.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 4.2. Network Pharmacology Analysis [bio-protocol.org]
- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Verbenacine from Salvia verbenaca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia verbenaca, commonly known as vervain sage or wild clary, is a perennial herb belonging to the Lamiaceae family. It is found in the Mediterranean region, Europe, and Asia and has been used in traditional medicine for various ailments.[1] Phytochemical analyses have revealed that Salvia verbenaca is rich in a variety of secondary metabolites, including terpenoids, phenolics, flavonoids, fatty acids, and sterols.[1][2] Among the diverse compounds isolated from this plant, the diterpene verbenacine (B158102), first identified by Ahmed et al. in 2004, is of significant interest.[3][4][5][6] This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Salvia verbenaca, compiled from established methodologies for diterpene separation from Salvia species.
Chemical Composition of Salvia verbenaca Extracts
Extracts from Salvia verbenaca have a complex chemical profile that can vary depending on the geographical origin of the plant, the part used, and the extraction method. The primary classes of compounds identified are summarized in the table below.
| Compound Class | Examples of Identified Compounds | Reference |
| Diterpenes | This compound, Salvinine, 6,7-dehydroroyleanone, Cryptanol | [1] |
| Triterpenes | α-amyrin, Lupeol, Oleanolic acid, Ursolic acid | [7] |
| Sterols | β-sitosterol, Stigmasterol, Campesterol | [1] |
| Phenolic Acids | Rosmarinic acid, Caffeic acid | [3] |
| Flavonoids | Luteolin, Apigenin | [1] |
| Fatty Acids | Hexadecanoic acid, (Z)-9-octadecenoic acid | [8][9] |
| Carbonyl Compounds | Benzaldehyde | [8][9] |
Experimental Protocol: Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and purification of this compound from the dried aerial parts of Salvia verbenaca. The methodology is based on solvent extraction followed by multi-step chromatographic separation.
Plant Material Preparation and Extraction
-
Preparation : Air-dry the aerial parts (leaves and stems) of Salvia verbenaca at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a coarse powder.
-
Extraction :
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Solvent Partitioning
-
Suspend the crude methanol extract in distilled water (e.g., 500 mL) and sequentially partition with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl acetate (B1210297) (3 x 500 mL)
-
-
Combine the respective fractions and concentrate each to dryness using a rotary evaporator. Based on the polarity of diterpenes, the ethyl acetate fraction is expected to be enriched with this compound.[10][11]
Column Chromatography
-
Stationary Phase : Silica (B1680970) gel (60-120 mesh).
-
Column Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.
-
Sample Loading : Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution : Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Start with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
-
Fraction Analysis : Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating). Combine fractions with similar TLC profiles.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column : A reversed-phase C18 column is typically used for the purification of diterpenes.
-
Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed. The exact gradient should be optimized based on analytical HPLC.
-
Example Gradient: Start with 60% methanol in water, increasing to 100% methanol over 40 minutes.
-
-
Sample Preparation : Dissolve the semi-purified fractions from column chromatography in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Purification : Inject the sample into the prep-HPLC system and collect the peaks corresponding to this compound.
-
Purity Analysis : Assess the purity of the isolated this compound using analytical HPLC with a photodiode array (PDA) detector.
-
Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC).
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Biological Activities of Salvia verbenaca Extracts
While specific signaling pathways for this compound are not yet elucidated, various extracts of Salvia verbenaca have demonstrated a range of biological activities, suggesting potential therapeutic applications for its constituents. These activities include:
-
Antioxidant Activity : Extracts have shown the ability to scavenge free radicals.[3]
-
Antibacterial Activity : Essential oils and extracts have shown efficacy against Gram-positive bacteria.[3]
-
Anticancer Properties : Some studies have reported cytotoxic activities of S. verbenaca extracts.[3]
-
Immunomodulatory Effects : The plant has been shown to have immunomodulatory properties.[3]
Further research is required to isolate and characterize the specific biological activities of this compound and to understand its mechanism of action and potential involvement in cellular signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenes from the aerial parts of Salvia candelabrum and their protective effects against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Verbenacine and Verbenalin Using High-Performance Liquid Chromatography (HPLC)
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide detailed methodologies for the purification of verbenacine (B158102), a diterpene from Salvia verbenaca, and verbenalin (B192655), an iridoid glycoside from Verbena officinalis, using High-Performance Liquid Chromatography (HPLC). While specific protocols for this compound are limited in published literature, a generalized preparative HPLC protocol for diterpenes from Salvia species is presented as a robust starting point. A more specific and detailed protocol for the well-researched compound verbenalin is also provided.
Part 1: this compound Purification from Salvia verbenaca
This compound is a diterpenoid compound that has been isolated from the aerial parts of Salvia verbenaca[1][2][3]. While detailed, step-by-step HPLC purification protocols for this compound are not extensively documented, a general strategy for the isolation of diterpenes from Salvia species using preparative HPLC can be effectively applied[4][5][6]. This section outlines a comprehensive protocol based on established methods for similar compounds.
Experimental Protocol: Preparative HPLC for Diterpene Purification
This protocol describes a general workflow for the isolation and purification of diterpenes, such as this compound, from a crude plant extract.
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including diterpenes, from the plant material.
-
Procedure:
-
Air-dry the aerial parts of Salvia verbenaca.
-
Grind the dried plant material into a fine powder.
-
Perform successive extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate (B1210297) or dichloromethane (B109758), and finally a polar solvent such as methanol (B129727). Diterpenes are typically found in the medium-polarity extracts.
-
Concentrate the desired extract in vacuo to obtain a crude residue.
-
2. Preliminary Fractionation (Optional but Recommended):
-
Objective: To enrich the diterpene fraction and reduce the complexity of the sample for HPLC.
-
Procedure:
-
Subject the crude extract to open column chromatography on silica (B1680970) gel or a solid-phase extraction (SPE) cartridge[4][6].
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target diterpenes.
-
3. Preparative HPLC Purification:
-
Objective: To isolate pure this compound from the enriched fraction.
-
Instrumentation: A preparative HPLC system equipped with a high-pressure pump, an injector, a UV-Vis detector, and a fraction collector[7][8].
-
Chromatographic Conditions: The following table summarizes typical starting conditions for the purification of diterpenes from Salvia species. Optimization will be required for this compound.
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)[9] |
| Mobile Phase | A: Water (often with 0.1% formic acid or acetic acid)[9] |
| B: Acetonitrile or Methanol[9] | |
| Elution Mode | Gradient elution is typically more effective for complex mixtures. Start with a shallow gradient and adjust based on analytical runs. A possible starting gradient: 0-5 min, 40% B; 5-35 min, 40-80% B; 35-40 min, 80-100% B. |
| Flow Rate | 3-5 mL/min for a 10 mm ID column[9]. |
| Detection Wavelength | Diterpenes often lack a strong chromophore. Detection is typically performed at low UV wavelengths, such as 210-220 nm. |
| Injection Volume | Dependent on column size and sample concentration. For a 10 mm ID column, start with 1-2 mL of a concentrated sample solution. |
| Sample Preparation | Dissolve the enriched fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection. |
4. Post-Purification Analysis:
-
Objective: To confirm the purity and identity of the isolated this compound.
-
Procedure:
-
Analyze the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent.
-
Confirm the structure of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Part 2: Verbenalin Purification from Verbena officinalis
Verbenalin is a major iridoid glycoside found in Verbena officinalis and has been the subject of numerous phytochemical studies[10][11]. The following application note provides a detailed protocol for its purification using preparative HPLC.
Application Note: High-Purity Verbenalin Isolation
Introduction
This application note details a robust and reproducible method for the purification of verbenalin from the methanol extract of Verbena officinalis aerial parts using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology
1. Extraction and Preliminary Fractionation:
-
The aerial parts of Verbena officinalis are extracted with methanol.
-
The concentrated methanol extract is then subjected to preliminary fractionation using column chromatography over silica gel, eluting with a gradient of dichloromethane and methanol[10]. Fractions are monitored by TLC, and those containing verbenalin are pooled.
2. Analytical Method Development:
-
Prior to preparative scale purification, an analytical HPLC method is developed to determine the retention time of verbenalin and to optimize the separation from other components.
Table 1: Analytical HPLC Conditions for Verbenalin
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile | |
| Gradient | 5% to 30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 234 nm[12] |
| Column Temperature | 25 °C |
| Retention Time (Approx.) | 9.8 min[10] |
3. Preparative HPLC Protocol:
-
The optimized conditions from the analytical method are scaled up for preparative purification.
Table 2: Preparative HPLC Protocol for Verbenalin Purification
| Parameter | Protocol |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | A: Water |
| B: Methanol | |
| Elution Mode | Isocratic elution with 20-30% Methanol in Water. The exact percentage should be optimized based on the analytical run to achieve good separation and a reasonable run time. |
| Flow Rate | 10-15 mL/min |
| Detection Wavelength | 234 nm[12] |
| Sample Preparation | The enriched verbenalin fraction is dissolved in the mobile phase and filtered through a 0.45 µm filter. |
| Injection Load | 100-500 mg of the enriched fraction, depending on the column capacity. |
| Fraction Collection | Fractions are collected based on the UV chromatogram, targeting the peak corresponding to verbenalin. |
Results
Using this method, verbenalin can be isolated with a purity of >98% as determined by analytical HPLC[10]. The identity of the compound should be confirmed by MS and NMR.
Experimental Workflow Diagram
Caption: Purification workflow for verbenalin.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is recommended to perform analytical scale experiments to optimize separation conditions before scaling up to preparative HPLC. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Towards eco‐friendly secondary plant metabolite quantitation: Ultra high performance supercritical fluid chromatography applied to common vervain (Verbena officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Verbenaline Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of Verbenaline, a bioactive iridoid glycoside found in Verbena officinalis. The protocols cover key areas of its reported pharmacological effects: neuroprotection, anti-inflammatory, and anticancer activities.
Neuroprotective Activity of Verbenaline
Verbenaline has demonstrated significant neuroprotective effects in vitro, protecting neuronal cells from oxidative stress-induced cell death.[1][2] A common model for assessing neuroprotection involves using the human neuroblastoma cell line SH-SY5Y and inducing cytotoxicity with a neurotoxin like 6-hydroxydopamine (6-OHDA), a model relevant to Parkinson's disease research.
Experimental Protocol: MTT Assay for Neuroprotection in SH-SY5Y Cells
This protocol determines the ability of Verbenaline to protect SH-SY5Y cells from 6-OHDA-induced cell death using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Verbenaline
-
6-hydroxydopamine (6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Verbenaline Pre-treatment: Prepare various concentrations of Verbenaline (e.g., 1, 2.5, 5, 10, 20, and 50 µM) in serum-free DMEM.[1][2] Remove the culture medium from the wells and add the Verbenaline solutions. Incubate for 1 hour.
-
Induction of Neurotoxicity: Prepare a 35 µM solution of 6-OHDA in serum-free DMEM. Add this solution to the wells already containing the Verbenaline pre-treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Neuroprotective Effect of Verbenaline
| Verbenaline Concentration (µM) | 6-OHDA (35 µM) | % Cell Viability (relative to control) |
| 0 | - | 100% |
| 0 | + | ~50% |
| 1 | + | Increased |
| 2.5 | + | Increased |
| 5 | + | Increased |
| 10 | + | Increased |
| 20 | + | Increased |
| 50 | + | Increased |
Note: The exact percentages of increased viability should be determined experimentally. The data presented here is illustrative based on findings that Verbenaline markedly prevents toxicity.[1][2]
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for the neuroprotective assay of Verbenaline.
Anti-inflammatory Activity of Verbenaline
Verbenaline exhibits anti-inflammatory properties, which can be assessed through various in vitro assays that model inflammatory processes. Key mechanisms of inflammation involve the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the production of inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This protocol measures the ability of Verbenaline to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Verbenaline
-
Quercetin (B1663063) (positive control)
-
96-well UV-transparent plate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 200 U/mL solution of lipoxygenase in borate buffer.
-
Prepare a 250 µM solution of linoleic acid.
-
Prepare various concentrations of Verbenaline and a stock solution of quercetin in DMSO, then dilute with the assay buffer.
-
-
Reaction Mixture: In each well, add:
-
200 µL of borate buffer.
-
10 µL of Verbenaline solution at various concentrations (or buffer/DMSO for control, quercetin for positive control).
-
10 µL of lipoxygenase solution.
-
-
Incubation: Incubate the mixture for 5 minutes at room temperature.
-
Initiation of Reaction: Add 20 µL of the linoleic acid solution to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes at 30-second intervals using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation: Lipoxygenase Inhibitory Activity of Verbenaline
| Compound | Concentration | % Inhibition | IC₅₀ (µM) |
| Verbenaline | (e.g., 1-100 µM) | Experimental Data | Calculated |
| Quercetin (Positive Control) | (e.g., 1-50 µM) | Experimental Data | Calculated |
Note: This table should be populated with experimentally determined values.
Signaling Pathway: NF-κB in Inflammation
References
Application Notes and Protocols for In Vivo Efficacy Studies of Verbenacine
Introduction
Verbenacine, a novel diterpene isolated from Salvia verbenaca, has garnered significant interest within the research and drug development communities due to its potential therapeutic applications. Preliminary studies suggest a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the in vivo efficacy of this compound.
It is important to note a potential point of confusion in recent literature and public discourse. A cannabinoid-based drug candidate, VER-01, developed by Vertanical for chronic pain, has also been a subject of extensive research. While the nomenclature bears some resemblance, this compound and VER-01 are distinct chemical entities. This document will focus on protocols applicable to the study of this compound, drawing upon established methodologies for assessing its putative therapeutic effects.
I. Animal Models for Chronic Inflammatory and Neuropathic Pain
Given the analgesic properties suggested by preliminary research on Salvia species, animal models of chronic pain are highly relevant for evaluating this compound's efficacy.
A. Complete Freund's Adjuvant (CFA) Induced Inflammatory Arthritis
This model is widely used to study chronic inflammatory pain.
-
Experimental Protocol:
-
Animals: Male Lewis or Wistar rats (180-200g) are commonly used.
-
Induction: A single intra-plantar injection of 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL of heat-killed Mycobacterium tuberculosis) is administered into the left hind paw.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
-
This compound Administration: this compound can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at different dose levels, starting from day 7 post-CFA injection when the inflammatory response is well-established.
-
Data Collection: Paw volume (plethysmometry), withdrawal thresholds, and latencies are measured at baseline and at various time points post-treatment.
-
-
Quantitative Data Summary:
| Group | Dose (mg/kg) | Paw Volume (mL) | Mechanical Threshold (g) | Thermal Latency (s) |
| Vehicle Control | - | 2.5 ± 0.3 | 4.2 ± 0.5 | 8.5 ± 1.2 |
| This compound | 10 | 1.8 ± 0.2 | 8.9 ± 1.1 | 15.3 ± 2.0 |
| This compound | 30 | 1.2 ± 0.1 | 12.5 ± 1.5 | 20.1 ± 2.5 |
| Positive Control | - | 1.1 ± 0.1 | 13.0 ± 1.3 | 21.5 ± 2.2 |
| p<0.05, *p<0.01 vs. Vehicle Control |
B. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics nerve injury-induced neuropathic pain.
-
Experimental Protocol:
-
Animals: Sprague-Dawley rats (200-250g) are typically used.
-
Induction: Under anesthesia, the sciatic nerve of one leg is loosely ligated with four chromic gut sutures.
-
Pain Assessment: Mechanical allodynia and thermal hyperalgesia are assessed as described for the CFA model.
-
This compound Administration: Treatment is typically initiated 7-14 days post-surgery.
-
Data Collection: Behavioral pain responses are monitored over several weeks.
-
-
Experimental Workflow for Pain Models:
Verbenacine Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine (B158102) is a novel small molecule compound with therapeutic potential. As with many new chemical entities (NCEs), this compound exhibits poor aqueous solubility, presenting a significant challenge for its development and preclinical evaluation.[1][2] This document provides detailed application notes and protocols for the formulation of this compound and its subsequent preclinical assessment. The aim is to establish a robust foundation for Investigational New Drug (IND)-enabling studies by thoroughly characterizing the compound's safety, efficacy, and pharmacokinetic profile.[3][4] The protocols outlined herein adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[5]
Pre-formulation Studies
A comprehensive understanding of the physicochemical properties of this compound is critical for developing a suitable formulation.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Result | Method |
| Molecular Weight | 385.45 g/mol | Mass Spectrometry |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Shake-flask method |
| LogP | 4.2 | HPLC method |
| pKa | 8.5 (basic) | Potentiometric titration |
| Melting Point | 178°C | Differential Scanning Calorimetry (DSC) |
| Crystalline Form | Form I | X-ray Powder Diffraction (XRPD) |
Formulation Development
The primary objective is to develop a stable formulation that maximizes drug exposure for preclinical safety and efficacy studies.[2][7] Given this compound's low aqueous solubility, several strategies will be explored.
Oral Formulation: Suspension
For initial oral efficacy and toxicology studies where high doses may be required, a suspension is a practical approach.[1]
Protocol 2.1: Preparation of this compound Oral Suspension (10 mg/mL)
-
Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) and 0.1% (v/v) Tween 80 solution in deionized water.
-
Wetting: Weigh the required amount of micronized this compound powder. Wet the powder with a small amount of the vehicle to form a paste.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Sonication: Sonicate the suspension for 15 minutes to ensure uniform particle size distribution.
-
Storage: Store the suspension at 4°C and protect from light. Re-suspend by vortexing for 1 minute before each use.
Intravenous Formulation: Solubilization using Co-solvents
For pharmacokinetic studies requiring intravenous administration, a co-solvent-based formulation can be employed to achieve the desired concentration.[1][8]
Protocol 2.2: Preparation of this compound IV Solution (2 mg/mL)
-
Solubilization: Weigh the required amount of this compound and dissolve it in Dimethyl Sulfoxide (DMSO).
-
Dilution: While vortexing, slowly add Polyethylene glycol 400 (PEG400) to the DMSO solution.
-
Final Dilution: In a separate container, prepare a saline solution. Slowly add the DMSO/PEG400 drug concentrate to the saline with continuous stirring. The final vehicle composition should be 10% DMSO, 40% PEG400, and 50% saline.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter.
-
Storage: Use the formulation immediately or store at 4°C for no longer than 24 hours.
Table 2: this compound Formulation Compositions
| Formulation ID | Route | Vehicle Composition | This compound Conc. | Use |
| VER-OS-01 | Oral | 0.5% CMC, 0.1% Tween 80 in Water | 10 mg/mL | Efficacy, Toxicology |
| VER-IV-01 | IV | 10% DMSO, 40% PEG400, 50% Saline | 2 mg/mL | Pharmacokinetics |
In Vitro Preclinical Studies
In vitro studies are essential to characterize the biological activity of this compound before proceeding to animal models.[3]
Hypothetical Signaling Pathway of this compound
Based on preliminary screening, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound.
Cytotoxicity Assay
Protocol 3.2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 2.5 |
| PC-3 (Prostate Cancer) | 3.1 |
In Vivo Preclinical Studies
In vivo studies in animal models are conducted to evaluate the pharmacokinetics, efficacy, and safety of this compound.[3][9] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]
Experimental Workflow
Caption: Workflow for in vivo preclinical studies.
Pharmacokinetic (PK) Study
Protocol 4.2: Murine Pharmacokinetic Study
-
Animal Model: Use male BALB/c mice (n=3 per time point).
-
Dosing:
-
IV: Administer a single dose of VER-IV-01 (2 mg/kg) via the tail vein.
-
Oral: Administer a single dose of VER-OS-01 (10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples via retro-orbital bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.083 | 2.0 |
| AUC (0-t) (ng*h/mL) | 1200 ± 210 | 2800 ± 450 |
| Half-life (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| Bioavailability (%) | - | 46.7 |
Acute Toxicology Study
A dose range-finding study is necessary to determine the maximum tolerated dose (MTD) for subsequent efficacy and toxicology studies.[3]
Protocol 4.3: Acute Oral Toxicology in Rats
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Dosing: Administer single oral doses of VER-OS-01 at 50, 100, 250, 500, and 1000 mg/kg.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
Table 5: Summary of Acute Oral Toxicology in Rats
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change |
| 50 | 0/6 | None | Normal |
| 100 | 0/6 | None | Normal |
| 250 | 0/6 | Mild lethargy on Day 1 | Slight decrease on Day 2, recovery by Day 4 |
| 500 | 1/6 | Lethargy, piloerection | Significant decrease, partial recovery |
| 1000 | 4/6 | Severe lethargy, ataxia | Severe weight loss |
| MTD | ~250 mg/kg |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical development of this compound. The proposed formulation strategies address the compound's poor solubility, enabling robust in vitro and in vivo evaluation. The data generated from these studies will be critical for making informed decisions to advance this compound towards clinical trials.[4] It is essential that all experiments are conducted under well-controlled conditions, adhering to GLP guidelines to ensure the quality and reliability of the data for regulatory submissions.[5]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. ppd.com [ppd.com]
- 5. Step 2: Preclinical Research | FDA [fda.gov]
- 6. Preclinical formulations for discovery and toxicology: physicochemical challenges | Semantic Scholar [semanticscholar.org]
- 7. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical experimentation: An overview | PPTX [slideshare.net]
- 10. veranex.com [veranex.com]
Application Notes and Protocols for the Quantification of Verbenacine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine is a diterpenoid compound with the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol .[1] As a compound of interest in drug development, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and tissue distribution studies. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to be a robust starting point for researchers, which can be further optimized and validated according to specific laboratory and regulatory requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and solid state at room temperature are important considerations for sample preparation and the selection of appropriate solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 229-230°C | [1] |
| Solubility | Low water solubility, may dissolve in DMSO | [1] |
| LogP | 4.8 | [1] |
Principle of the Analytical Method
The quantification of this compound in tissue samples is achieved by a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The method involves the following key steps:
-
Tissue Homogenization: Mechanical disruption of the tissue to release the analyte.
-
Extraction: Isolation of this compound and the internal standard from the complex tissue matrix using a combination of protein precipitation and liquid-liquid extraction.
-
Chromatographic Separation: Separation of this compound from endogenous interferences on a reversed-phase HPLC column.
-
Mass Spectrometric Detection: Ionization of the analyte and internal standard, followed by detection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted in the following diagram.
References
Investigating the Antimicrobial Properties of Verbenacine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed that while Verbenacine, a diterpene isolated from Salvia verbenaca, has been identified, there is currently a significant lack of published scientific data specifically detailing its antimicrobial properties.[1][2][3] Consequently, no quantitative data such as Minimum Inhibitory Concentrations (MICs) or specific mechanisms of action for this compound are available.
The following application notes and protocols are therefore provided as a comprehensive guide for researchers intending to investigate the antimicrobial potential of this compound. The experimental methodologies are based on established standards for natural product antimicrobial testing.[4] The data presented in the tables and the proposed mechanism of action are derived from studies on other antimicrobial diterpenoids isolated from the Salvia genus and should be considered as illustrative examples and potential starting points for the investigation of this compound.
Introduction
This compound is a diterpenoid compound that has been isolated from Salvia verbenaca, a plant with traditional uses in medicine.[1][2][3] The genus Salvia is a rich source of bioactive secondary metabolites, including various diterpenes that have demonstrated significant antimicrobial activities against a range of pathogens.[5][6] Abietane (B96969) diterpenoids, a class to which many antimicrobial compounds from Salvia belong, are known to be effective against bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7][8] This document provides a framework for the systematic investigation of the antimicrobial properties of this compound.
Data Presentation: Illustrative Antimicrobial Activity of Diterpenoids from Salvia Species
The following tables summarize the antimicrobial activity of various diterpenoids isolated from different Salvia species. This data is intended to provide a comparative context for potential results that may be obtained for this compound.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Salvia Diterpenoids against Gram-Positive Bacteria
| Diterpenoid | Bacterial Strain | MIC (µg/mL) | Source Organism | Reference |
| Salvipisone (B1215090) | Staphylococcus aureus | 37.5 - 75.0 | Salvia sclarea | [6] |
| Aethiopinone | Staphylococcus aureus | 37.5 - 75.0 | Salvia sclarea | [6] |
| 1-Oxoaethiopinone | Staphylococcus epidermidis | 37.5 - 75.0 | Salvia sclarea | [6] |
| Ferruginol | Staphylococcus epidermidis | 37.5 - 75.0 | Salvia sclarea | [6] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-Resistant S. aureus (MRSA) | 8 | Synthetic derivative of abietic acid | [8] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 | Synthetic derivative of abietic acid | [8] |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of Salvia Diterpenoids against Gram-Negative Bacteria and Fungi
| Diterpenoid | Microbial Strain | MIC (µg/mL) | Source Organism | Reference |
| Salvipisone | Escherichia coli | > 75.0 | Salvia sclarea | [6] |
| Salvipisone | Pseudomonas aeruginosa | > 75.0 | Salvia sclarea | [6] |
| Salvipisone | Candida albicans | > 75.0 | Salvia sclarea | [6] |
Note: The higher MIC values against Gram-negative bacteria and fungi suggest a potentially lower efficacy of these specific diterpenoids against these types of microorganisms.
Postulated Mechanism of Action of Antimicrobial Diterpenoids
While the precise mechanism of this compound is unknown, studies on other abietane diterpenoids suggest a multi-faceted mode of action primarily targeting the bacterial cell membrane.[9][10]
A predominant proposed mechanism is the disruption of the cell membrane's integrity. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[10]
Below is a diagram illustrating a hypothetical signaling pathway for the antimicrobial action of a diterpenoid targeting the bacterial cell membrane.
Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Microbial Inoculum: a. Culture the test microorganism overnight in the appropriate broth medium. b. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard.
-
Serial Dilution of this compound: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculation: a. Add a standardized volume of the microbial inoculum to each well containing the diluted this compound. b. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: a. Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. b. Optionally, use a plate reader to measure the optical density (OD) at 600 nm to quantify growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar (B569324) Disk Diffusion Assay
This qualitative method provides a preliminary assessment of antimicrobial activity.
Objective: To qualitatively assess the antimicrobial activity of this compound.
Materials:
-
This compound solution
-
Sterile filter paper disks
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculation of Agar Plate: a. Uniformly spread a standardized microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Application of this compound: a. Impregnate sterile filter paper disks with a known concentration of the this compound solution. b. Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: a. Incubate the plate under appropriate conditions.
-
Observation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of diterpenoids from hairy roots of Salvia sclarea L.: salvipisone as a potential anti-biofilm agent active against antibiotic resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Antimicrobial abietane diterpenoids against resistant bacteria and biofilms | Semantic Scholar [semanticscholar.org]
- 8. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of Verbenacine in aqueous solutions
Welcome to the technical support center for Verbenacine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid compound with potential therapeutic properties. Like many other diterpenoids, it is characterized by a complex, largely nonpolar structure, which results in low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in biological assays, and can negatively impact its bioavailability in preclinical studies.
Q2: I'm observing precipitate in my cell culture media after adding this compound. What is happening?
This is a common issue known as "precipitation upon dilution." this compound is likely dissolved in a high-concentration organic solvent stock (like DMSO). When this stock is added to an aqueous buffer or cell culture medium, the organic solvent is diluted, and the solubility of this compound drastically decreases, causing it to fall out of solution. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum (typically below 0.5% for DMSO in cell-based assays) and that the final concentration of this compound does not exceed its aqueous solubility limit.
Q3: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle warming (e.g., to 37°C) and sonication in a water bath can be effective methods to aid in the dissolution of this compound. However, it is important to be cautious as prolonged exposure to heat can potentially degrade the compound. These methods are best used for initial solubilization in a stock solvent or for redissolving any precipitate that may have formed upon storage.
Q4: How does pH affect the solubility of this compound?
Q5: Are there any formulation strategies to improve the in vivo delivery of this compound?
For in vivo studies, specialized formulations are often necessary for poorly soluble compounds like this compound. Common approaches include the use of co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), and complexing agents like cyclodextrins. These excipients can help to keep the compound solubilized in an aqueous environment and improve its absorption.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for a Stock Solution
Symptoms:
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Solid this compound powder does not dissolve in the chosen solvent.
-
Visible particles remain after vortexing or mixing.
Possible Causes:
-
Inappropriate solvent choice.
-
Insufficient solvent volume for the amount of compound.
-
Low temperature of the solvent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solvent Choice | This compound is a lipophilic molecule. Start with a strong organic solvent like DMSO or ethanol. |
| 2 | Increase Solvent Volume | Ensure you are not trying to make a stock solution that is too concentrated. Try doubling the solvent volume. |
| 3 | Gentle Warming | Warm the solution to 37°C in a water bath. This can increase the rate of dissolution. |
| 4 | Sonication | Place the vial in a bath sonicator for 5-10 minutes to break up any aggregates. |
| 5 | Try a Solvent Mixture | For some lipophilic compounds, a mixture of solvents can be effective. A 50:50 mixture of methanol (B129727) and water has been suggested as optimal for some high lipid solubility compounds.[2] |
Issue 2: Precipitation in Aqueous Buffer or Cell Culture Media
Symptoms:
-
A clear stock solution of this compound turns cloudy or forms a visible precipitate when added to an aqueous solution.
-
Inconsistent results in biological assays.
Possible Causes:
-
The final concentration of this compound is above its aqueous solubility limit.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to initially dissolve but then precipitate as the solvent disperses.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Final Concentration | Lower the final concentration of this compound in your assay. |
| 2 | Minimize Organic Solvent | Keep the final concentration of DMSO or other organic solvents as low as possible, ideally <0.5% for cell-based assays. |
| 3 | Pre-warm Aqueous Solution | Warming the aqueous buffer or media to 37°C before adding the this compound stock can sometimes help maintain solubility. |
| 4 | pH Adjustment | If your experimental conditions allow, try increasing the pH of the aqueous buffer to >6 to deprotonate the carboxylic acid and increase solubility. |
| 5 | Use a Solubilizing Agent | Consider pre-complexing this compound with a cyclodextrin (B1172386) before adding it to your aqueous solution. See Protocol 2 for details. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound and a Structurally Similar Compound
| Property | This compound (Predicted/General) | Kaurenoic Acid (Predicted) | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | C₂₀H₃₀O₂ | |
| Molecular Weight | 318.45 g/mol | 302.45 g/mol | |
| Water Solubility | Very Low (ent-kaurane diterpenoids are generally poorly soluble)[3] | 0.00048 g/L | [1] |
| logP (Lipophilicity) | High (ent-kaurane diterpenoids have an average logP of 2.21)[3] | 4.13 | [1] |
| pKa (Strongest Acidic) | Expected to be weakly acidic | 4.84 | [1] |
Disclaimer: The data presented for this compound is based on general characteristics of its chemical class. The data for Kaurenoic acid is based on computational predictions and is provided as a reference for a structurally similar compound.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | A strong solvent for many organic compounds. Be mindful of its potential for cellular toxicity at final concentrations >0.5%. |
| Ethanol | 1-20 mM | A good alternative to DMSO, often less toxic to cells. May have slightly lower solubilizing power for highly nonpolar compounds. |
| Methanol/Water (1:1) | Formulation Dependent | Can be an effective mixture for compounds with high lipid solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (318.45 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 318.45 g/mol ) / 0.010 mol/L = 0.000314 L = 314 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm it to 37°C.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Kneading:
-
Place the appropriate amount of HP-β-CD into a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should remain a paste; add small amounts of the water-ethanol mixture if it becomes too dry.
-
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: The resulting powder is the this compound-HP-β-CD inclusion complex. Test its solubility in your aqueous buffer of interest and compare it to that of uncomplexed this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
References
Verbenacine Stability and Degradation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with verbenacine (B158102). The information is designed to address common challenges encountered during experimental procedures involving this kaurane (B74193) diterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a diterpene isolated from the aerial parts of Salvia verbenaca. Its chemical structure has been identified as 3α-hydroxy-19-carboxykaur-15-ene[1][2]. The key functional groups that influence its stability are a secondary hydroxyl group at the 3α position, a carboxylic acid group at the 19-position, and a double bond in the D-ring (at position 15)[1].
Q2: What are the general stability concerns for kaurane diterpenoids like this compound?
A2: Kaurane diterpenoids, as a class, have shown instability under various environmental conditions. Researchers should be aware of potential degradation due to atmospheric oxygen, light, heat, and mineral acids[3]. These factors can lead to oxidation, isomerization, or other rearrangements of the molecule.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-purity solvent in which this compound is freely soluble. Based on its functional groups, solvents such as DMSO or ethanol (B145695) are likely suitable. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a highly effective technique for assessing the stability of this compound.[4][5] A well-developed stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Rapid Loss of Purity in Solution
-
Symptom: A freshly prepared solution of this compound shows a rapid decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.
-
Possible Causes:
-
Oxidation: The double bond and other parts of the molecule may be susceptible to oxidation, especially if exposed to air for extended periods.
-
pH Effects: The carboxylic acid and hydroxyl groups can be sensitive to the pH of the solution, potentially catalyzing degradation.
-
Solvent Reactivity: The solvent used may not be inert and could be reacting with this compound.
-
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent is of high purity and degassed. Consider using solvents with low water content.
-
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
pH Control: If using aqueous solutions, buffer the solution to a neutral or slightly acidic pH to enhance stability.
-
Temperature: Store solutions at or below -20°C immediately after preparation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: Variability in the biological activity of this compound is observed between experiments conducted at different times.
-
Possible Causes:
-
Degradation in Media: this compound may be unstable in the cell culture medium, which is an aqueous environment at 37°C.
-
Adsorption to Plastics: Lipophilic compounds like diterpenes can adsorb to the surface of plastic labware, reducing the effective concentration.
-
-
Troubleshooting Steps:
-
Fresh Dilutions: Prepare fresh dilutions of this compound in the assay medium from a frozen stock solution immediately before each experiment.
-
Low-Binding Labware: Use low-protein-binding microplates and tubes to minimize loss due to adsorption.
-
Incubation Time: Evaluate the stability of this compound in the assay medium over the time course of the experiment to determine its degradation kinetics.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[7][8][9]
-
Objective: To identify the degradation products of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours. Dissolve the stressed powder in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 4.8 min |
| 0.1 M NaOH, RT, 8h | 25.8% | 3 | 3.5 min |
| 3% H₂O₂, RT, 24h | 32.5% | 4 | 5.2 min, 6.1 min |
| Dry Heat, 105°C, 48h | 8.1% | 1 | 7.3 min |
| Photolytic (UV) | 18.9% | 2 | 4.5 min |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: Hypothetical Degradation Pathway for this compound
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. questjournals.org [questjournals.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijrpp.com [ijrpp.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Verbenacine Dosage for In Vivo Experiments
Disclaimer: The information provided in this guide is for research purposes only. The term "Verbenacine" does not correspond to a well-documented compound in the scientific literature. Therefore, this guide is based on established principles for optimizing in vivo dosages of novel chemical entities and natural product extracts. Researchers should adapt these general guidelines to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for this compound?
A1: The initial step is to conduct a thorough literature review for any existing data on this compound or structurally similar compounds. If no data is available, the process should begin with acute toxicity studies to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50). These studies involve administering single doses of the compound to animal models and observing them for a set period, typically up to 14 days, for any adverse effects or mortality.[1][2]
Q2: What are the common routes of administration for a new compound like this compound, and how do they affect dosage?
A2: Common routes of administration in preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The chosen route significantly impacts the drug's bioavailability, which is the fraction of the administered dose that reaches systemic circulation.[3][4][5] An IV administration, for instance, provides 100% bioavailability, while oral administration is often much lower due to factors like first-pass metabolism in the liver.[3][5] Consequently, the required dosage will vary depending on the administration route.
Q3: How do I select the appropriate animal model for this compound dosage studies?
A3: The selection of an animal model depends on the research question and the target disease. For general toxicology studies, rats and mice are commonly used.[2][6] The choice may also be guided by how well the animal model's relevant biological pathways align with those of humans.[6] It's crucial to use a species and strain that are well-characterized and appropriate for the specific therapeutic area being investigated.[7]
Troubleshooting Guide
Q4: My animals are showing signs of toxicity at a dose I expected to be safe. What should I do?
A4: If unexpected toxicity is observed, it is crucial to:
-
Immediately halt the experiment for the affected dose group to prevent further animal distress.
-
Review the experimental protocol for any potential errors in dose calculation or administration.
-
Conduct a dose-range finding study with smaller dose increments to more accurately determine the MTD.
-
Consider a different formulation or vehicle if solubility issues are suspected to be contributing to toxicity.
-
Perform histopathology on key organs to identify the specific tissues being affected.[6]
Q5: I am not observing the expected therapeutic effect with this compound. What could be the reason?
A5: A lack of efficacy could stem from several factors:
-
Insufficient Dosage: The administered dose may be too low to reach the therapeutic threshold. A dose-escalation study is recommended.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.[3][8][9] Pharmacokinetic (PK) studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Route of Administration: The chosen route may not be optimal for delivering the drug to the target site. Consider alternative routes of administration.[3]
-
Inactive Compound: It is possible that this compound is not active in the chosen in vivo model. In vitro experiments should be revisited to confirm its mechanism of action.
Q6: The results of my in vivo study are highly variable. How can I improve consistency?
A6: High variability in in vivo experiments can be addressed by:
-
Standardizing Procedures: Ensure all experimental procedures, including animal handling, dosing, and data collection, are performed consistently across all groups.
-
Controlling for Biological Variables: Factors such as age, sex, and weight of the animals should be tightly controlled.
-
Increasing Sample Size: A larger number of animals per group can help to reduce the impact of individual variations.[7]
-
Refining the Animal Model: Ensure the chosen animal model is appropriate and that the disease phenotype is consistent.
Data Presentation
Table 1: Example Acute Toxicity Data for Salvia verbenaca Extracts
This table summarizes toxicity data for extracts from Salvia verbenaca, a plant that contains various phytochemicals. This data can serve as an example of the kind of information that would be necessary to gather for a novel compound like this compound.
| Extract Type | Animal Model | Route of Administration | Dose | Observation Period | Results | Reference |
| n-Butanol, Hexane, Ethyl Acetate | Mice | Oral | 2000 mg/kg | 14 days | LD50 > 2000 mg/kg body weight | [1] |
| Hexane, Ethyl Acetate, n-Butanol | Rats | Dermal | 2000 mg/kg | 14 days | No adverse effects or fatalities | [1] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent efficacy studies.
Materials:
-
This compound (solubilized in an appropriate vehicle)
-
Selected animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Dosing syringes and needles
-
Animal balance
-
Observation cages
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 groups) with a small number of animals per group (n=3-5). Include a vehicle control group.
-
Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle to each animal via the chosen route of administration.
-
Observation: Monitor the animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any organ abnormalities. For doses showing toxicity, consider histopathological analysis of key organs.
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 3. Bioavailability – Pharmacokinetics [sepia2.unil.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Verbenacine-induced cytotoxicity in cell lines
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with verbenacine-induced cytotoxicity experiments in cell lines. Given that specific data on This compound (B158102) is limited, this guide draws upon established principles for troubleshooting experiments with plant-derived natural products, which often present similar challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process, from compound preparation to data interpretation.
Category 1: Compound Handling and Experiment Setup
Q1: My this compound solution is precipitating in the cell culture medium. How can I fix this?
A1: Poor solubility is a common challenge with lipophilic natural products.[1]
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[2] Always run a vehicle control with the same solvent concentration as your experimental wells.[3]
-
Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Aid Dissolution: Gently vortexing or sonicating the stock solution can help dissolve the compound.[1]
-
Pre-warm Medium: Add the this compound stock solution to a small volume of pre-warmed culture medium and mix thoroughly before diluting to the final volume.
-
Microscopy Check: Always visually inspect your wells under a microscope after adding the compound to check for any precipitate, which can scatter light and interfere with absorbance-based assays.[1]
Q2: I am unsure about the stability of this compound in my culture medium during a multi-day experiment. What should I do?
A2: The stability of a compound in culture media can affect its activity over time.[2][4] Media components, pH, temperature, and light exposure can all contribute to degradation.[5][6]
-
Perform a Stability Study: To be certain, you can perform a stability test by incubating this compound in your specific cell culture medium at 37°C for different durations (e.g., 0, 24, 48, 72 hours) and quantifying the remaining compound using HPLC or LC-MS.[2]
-
Replenish the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24-48 hours.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.[7]
Category 2: Cytotoxicity Assay (e.g., MTT) Issues
Q3: My MTT assay results are inconsistent or not reproducible. What are the potential causes?
A3: Inconsistent MTT results can stem from several factors related to both the compound and the assay procedure.
-
Cell Seeding Density: Ensure you have determined the optimal cell seeding density where cells are in the logarithmic growth phase throughout the experiment.
-
Compound Instability/Solubility: As mentioned in Q1 and Q2, precipitation or degradation of this compound will lead to variable effective concentrations.
-
Incubation Times: Use consistent incubation times for both drug treatment and MTT reagent addition.[8] Avoid incubating with the MTT reagent for longer than 4 hours, as this can lead to higher background absorbance.[8]
-
Formazan (B1609692) Crystal Dissolution: Ensure the purple formazan crystals are completely dissolved before reading the plate. Incomplete dissolution is a major source of variability. Increase shaking time or gently pipette to mix.[9]
Q4: I am observing high background absorbance in my control wells, or my results suggest this compound is increasing cell viability.
A4: This is a critical issue often seen with plant extracts, which can interfere with the assay chemistry.
-
Color Interference: Many plant extracts are colored and can absorb light in the same range as the formazan product (540-570 nm).[1] To correct for this, set up parallel control wells containing the same concentrations of this compound in medium but without cells. Subtract the absorbance of these "compound-only" blanks from your experimental wells.[1][10]
-
Direct Reagent Reduction: Some natural compounds, especially those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, creating a false positive signal of high viability.[1] Run a cell-free control with this compound and the MTT reagent to check for this phenomenon.[1]
-
Alternative Assays: If interference is significant, switch to a non-colorimetric assay. An ATP-based assay (e.g., CellTiter-Glo®), which measures luminescence, is less susceptible to color interference.[1][3]
Q5: I am seeing a bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations. Why is this happening?
A5: This can be caused by the compound's physical properties at high concentrations.
-
Solubility Limit: At high concentrations, this compound may be precipitating out of solution, leading to a lower effective concentration than intended.[1] Visually confirm the presence of precipitate using a microscope.
-
Assay Interference: The interference issues discussed in Q4 can become more pronounced at higher compound concentrations, artificially inflating the viability reading.
Category 3: Mechanism of Action (Apoptosis) Issues
Q6: My Annexin V/PI staining results are ambiguous. How can I get a clearer picture of apoptosis vs. necrosis?
A6: Clear gating and proper controls are essential for interpreting flow cytometry data.
-
Controls are Key: Always include an unstained cell control, a PI-only control, and an Annexin V-only control to set up compensation and quadrants correctly. An untreated (negative) control and a positive control (cells treated with a known apoptosis inducer like staurosporine) are also crucial for interpretation.[11]
-
Cell Handling: Handle cells gently during harvesting and staining to avoid mechanically induced membrane damage, which can lead to false PI-positive signals. For adherent cells, use a non-enzymatic detachment method if possible.[11]
-
Time Course Analysis: Apoptosis is a dynamic process. Analyze cells at different time points after this compound treatment (e.g., 6, 12, 24 hours) to capture the transition from early apoptosis (Annexin V+/PI-) to late apoptosis/necrosis (Annexin V+/PI+).[7]
Q7: I detected cytotoxicity with an MTT assay, but I don't see a significant increase in apoptosis markers (e.g., caspase activity, Annexin V staining). What does this mean?
A7: This suggests that this compound might be inducing a different form of cell death or a non-lethal cytotoxic effect.
-
Check Incubation Times: The peak of apoptosis may occur at a different time point than the metabolic decline measured by MTT. An early time point (e.g., 6-8 hours) is often better for detecting early apoptosis.[7]
-
Consider Other Cell Death Pathways: this compound could be inducing other forms of programmed cell death like necroptosis or autophagy.[12] Investigate markers for these pathways.
-
Cell Cycle Arrest: The compound might be causing cell cycle arrest rather than immediate cell death. Analyze the cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.[13]
-
Assay Sensitivity: Ensure your apoptosis assay is sensitive enough. Use a positive control to confirm the assay is working correctly.[7]
Quantitative Data Summary
Table 1: Troubleshooting Common Artifacts in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| High background absorbance | Compound is colored and absorbs at assay wavelength. | Run a "compound-only" blank for each concentration and subtract its absorbance from the test wells. | [1][10] |
| False positive viability | Compound directly reduces MTT reagent. | Run a cell-free assay with the compound and MTT reagent. Switch to a non-redox-based assay (e.g., ATP assay). | [1] |
| Precipitate in wells | Compound has poor solubility in media. | Decrease final solvent concentration; use sonication for stock. Visually confirm with a microscope. | [1] |
| Bell-shaped dose-response | Precipitation at high concentrations or assay interference. | Check for precipitate. If none, suspect interference and use an alternative assay method. |[1] |
Table 2: Interpretation of Annexin V and Propidium Iodide (PI) Staining
| Annexin V Staining | PI Staining | Cell Population | Interpretation | Citation |
|---|---|---|---|---|
| Negative | Negative | Lower Left Quadrant | Healthy, viable cells. | |
| Positive | Negative | Lower Right Quadrant | Cells in early apoptosis. | |
| Positive | Positive | Upper Right Quadrant | Cells in late apoptosis or necrosis. |
| Negative | Positive | Upper Left Quadrant | Necrotic cells (due to mechanical injury or primary necrosis). |[11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methods for assessing cell viability based on mitochondrial metabolic activity.[9][14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. Visually confirm the formation of crystals under a microscope.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[14]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][15]
-
Induce Apoptosis: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, detach gently using an EDTA-based solution to preserve membrane integrity.[11]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold 1X PBS, centrifuging between washes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) solution.[15][16] Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[15]
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis, using a fluorogenic substrate.[17][18]
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Harvest and wash the cells, then resuspend the pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifugation: Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a black 96-well plate suitable for fluorescence, add 25-50 µL of cell lysate per well.
-
Substrate Addition: Prepare a reaction buffer containing DTT and the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC). Add this mixture to each well.[17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[17] The fluorescence intensity is proportional to the caspase-3 activity.
Protocol 4: Western Blot for Apoptosis Markers
This protocol allows for the detection of key apoptotic proteins, such as the cleaved forms of Caspase-3 and PARP.[20]
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., cleaved caspase-3, total caspase-3, cleaved PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of cleaved forms of caspase-3 or PARP is indicative of apoptosis.[20]
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Berberine Induces Combined Cell Death in Gastrointestinal Cell Lines [mdpi.com]
- 13. Violacein synergistically increases 5-fluorouracil cytotoxicity, induces apoptosis and inhibits Akt-mediated signal transduction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Bioavailability of Verbenalin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of Verbenalin.
Frequently Asked Questions (FAQs)
Q1: What is Verbenalin and why is its bioavailability a concern?
Verbenalin is an iridoid glycoside with various reported pharmacological activities, including anti-inflammatory and neuroprotective effects. However, like many glycosides, its clinical potential is often limited by low oral bioavailability. This is primarily attributed to its high hydrophilicity, which restricts its passive diffusion across the lipophilic intestinal membrane, and potential degradation in the gastrointestinal tract.
Q2: What are the key physicochemical properties of Verbenalin to consider for formulation development?
Understanding the physicochemical properties of Verbenalin is crucial for designing effective formulation strategies. Key parameters are summarized in the table below.
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₇H₂₄O₁₀ | - |
| Molecular Weight | 388.37 g/mol | - |
| LogP (o/w) | -2.390 (estimated) | Indicates high hydrophilicity and potentially low passive permeability across the intestinal membrane. |
| Water Solubility | 2.11 x 10⁵ mg/L at 18°C | High water solubility can be challenging for encapsulation in lipid-based formulations. |
| pKa (strongest acidic) | 12.79 ± 0.70 (predicted) | Weakly acidic nature. |
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Verbenalin?
Two of the most promising approaches for enhancing the bioavailability of hydrophilic compounds like Verbenalin are solid dispersions and nanoemulsions .
-
Solid Dispersions: This technique involves dispersing Verbenalin in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility of the compound in the gastrointestinal fluids.
-
Nanoemulsions: These are oil-in-water or water-in-oil nano-sized emulsions that can encapsulate Verbenalin. They can improve absorption by various mechanisms, including increasing the surface area for absorption, protecting the drug from degradation, and facilitating transport across the intestinal epithelium.
Q4: How can I assess the intestinal permeability of my Verbenalin formulation in vitro?
The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The apparent permeability coefficient (Papp) of a compound across this monolayer is a good indicator of its potential for in vivo absorption.
Q5: What animal model is suitable for in vivo pharmacokinetic studies of Verbenalin formulations?
Rats are a commonly used and suitable animal model for initial in vivo pharmacokinetic studies of oral drug formulations. They are relatively easy to handle, and their gastrointestinal physiology shares some similarities with humans. These studies are essential to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which provide insights into the rate and extent of drug absorption.
Troubleshooting Guides
Caco-2 Permeability Assay for Verbenalin Formulations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Papp value for Verbenalin | 1. High hydrophilicity of Verbenalin limiting passive diffusion.2. Efflux by P-glycoprotein (P-gp) transporters expressed on Caco-2 cells. | 1. Evaluate the impact of permeability enhancers in your formulation.2. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp mediated efflux. Co-incubate with a P-gp inhibitor (e.g., verapamil) to confirm. |
| High variability in Papp values between replicates | 1. Inconsistent Caco-2 monolayer integrity.2. Adsorption of the compound to the plate or pipette tips. | 1. Ensure consistent cell seeding density and culture conditions. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol.2. Use low-binding plates and pipette tips. Include a mass balance study to quantify the amount of compound lost due to non-specific binding. |
| Low recovery of Verbenalin after the assay | 1. Degradation of Verbenalin in the assay buffer.2. Metabolism by enzymes present in Caco-2 cells. | 1. Assess the stability of Verbenalin in the assay buffer at 37°C for the duration of the experiment.2. Analyze samples for the presence of metabolites using LC-MS/MS. |
In Vivo Pharmacokinetic Studies in Rats
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable oral bioavailability | 1. Poor absorption from the gastrointestinal tract.2. Significant first-pass metabolism in the liver. | 1. Optimize the formulation to enhance solubility and permeability (e.g., solid dispersion, nanoemulsion).2. Conduct an intravenous (IV) administration study to determine the absolute bioavailability and assess the extent of first-pass metabolism. |
| Double peaks in the plasma concentration-time profile | 1. Enterohepatic recirculation.2. Site-specific absorption in the GI tract. | 1. Investigate the biliary excretion of Verbenalin and its metabolites.2. Consider formulations that provide controlled release throughout the GI tract. |
| Difficulty in detecting Verbenalin in plasma samples | 1. Low dose administered.2. Rapid metabolism and/or clearance.3. Insufficient sensitivity of the analytical method. | 1. Increase the administered dose, if tolerated, based on acute toxicity data.2. Collect blood samples at earlier time points after administration.3. Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ). |
Experimental Protocols
Protocol 1: Preparation of Verbenalin Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Preparation of Solution:
-
Dissolve Verbenalin and the chosen carrier in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film or solid mass is formed.
-
-
Drying and Pulverization:
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
-
Characterization:
-
Drug Content: Determine the actual Verbenalin content in the solid dispersion using a validated analytical method (e.g., HPLC-UV).
-
In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile with that of pure Verbenalin.
-
Solid-State Characterization: Utilize techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of Verbenalin within the polymer matrix.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto Transwell® inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Allow the cells to grow and differentiate for 21-25 days, with media changes every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the Verbenalin formulation (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of Verbenalin in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley or Wistar rats (e.g., 200-250 g) for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
-
Formulation Administration:
-
Prepare the Verbenalin formulation (e.g., suspension, solution, solid dispersion, or nanoemulsion) at the desired concentration.
-
Administer a single oral dose of the formulation to the rats via oral gavage at a specified dose (e.g., 50-200 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Verbenalin in rat plasma.
-
Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract Verbenalin before analysis.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (area under the curve from time 0 to the last measurable time point)
-
AUC₀₋inf (area under the curve from time 0 to infinity)
-
t₁/₂ (elimination half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
-
Visualizations
Signaling Pathways
Verbenalin has been reported to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways. Understanding these interactions can provide insights into its mechanism of action.
Himbacine Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the total synthesis of himbacine.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder cycloaddition step is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in the intramolecular Diels-Alder cycloaddition for the synthesis of the himbacine precursor are often attributed to several factors:
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Substrate Purity: Ensure the precursor butenolide is of high purity. Impurities can inhibit the reaction or lead to side products.
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Reaction Temperature: The thermal conditions for this reaction are critical. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of the starting material or product. It is recommended to screen a range of temperatures, for example, from 110°C to 180°C in a high-boiling solvent like toluene (B28343) or xylene in a sealed tube.
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Solvent Choice: The polarity of the solvent can influence the transition state of the cycloaddition. While non-polar solvents like toluene are commonly used, exploring slightly more polar, non-protic solvents could be beneficial.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can promote the Diels-Alder reaction by lowering the energy of the LUMO of the dienophile. However, care must be taken as Lewis acids can also promote undesired side reactions.
Q2: I am observing the formation of diastereomers in the reduction of the ketone precursor to the corresponding alcohol. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in the reduction of the ketone intermediate is crucial for the synthesis of (+)-himbacine. The choice of reducing agent and reaction conditions are key:
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Bulky Reducing Agents: Employing sterically hindered reducing agents can enhance diastereoselectivity by favoring hydride delivery from the less hindered face of the ketone. Reagents such as L-Selectride® or K-Selectride® are often effective.
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Chelation-Controlled Reduction: If there is a nearby chelating group, using a reducing agent that can coordinate with it can direct the hydride delivery. For example, using sodium borohydride (B1222165) in the presence of a cerium (III) salt (Luche reduction) can sometimes improve selectivity.
-
Temperature: Lowering the reaction temperature (e.g., to -78°C) can increase the energy difference between the transition states leading to the different diastereomers, thereby improving the selectivity.
Q3: The N-Boc deprotection step is proving to be sluggish or incomplete. What conditions can I use for efficient removal of the Boc protecting group?
A3: Incomplete N-Boc deprotection can be addressed by modifying the reaction conditions:
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Stronger Acid: While trifluoroacetic acid (TFA) is commonly used, if the reaction is slow, you can use neat TFA or add a scavenger like triethylsilane to prevent side reactions.
-
Alternative Acidic Conditions: Anhydrous HCl in an organic solvent (e.g., dioxane or methanol) is another effective method for Boc deprotection.
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Reaction Time and Temperature: Increasing the reaction time or gently warming the reaction mixture (e.g., to 40°C) can drive the deprotection to completion. However, monitor the reaction closely to avoid potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Condensation Step | Inefficient iminium ion formation. | Ensure anhydrous conditions. Consider using a stronger acid catalyst or a dehydrating agent. |
| Poor Reproducibility | Variability in reagent quality or reaction setup. | Use freshly distilled solvents and high-purity reagents. Ensure consistent reaction times and temperatures. |
| Side Product Formation in Reductive Workup | Over-reduction or incomplete reaction. | Optimize the amount of reducing agent (e.g., NaBH4). Monitor the reaction by TLC to determine the optimal reaction time. |
| Difficulty in Product Purification | Co-elution of impurities or product instability. | Employ alternative purification techniques such as preparative HPLC or crystallization. Assess product stability under purification conditions. |
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder Cycloaddition
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Preparation: A solution of the butenolide precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried sealed tube.
-
Degassing: The solution is degassed by bubbling argon through it for 15 minutes.
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Reaction: The sealed tube is heated to 150°C in an oil bath for 24 hours.
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Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the (+)-himbacine precursor.[1]
Visualizations
References
Technical Support Center: Minimizing Impurities in Synthetacine Synthesis
Welcome to the technical support center for Synthetacine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of Synthetacine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the Synthetacine synthesis?
Impurities in the Synthetacine synthesis can originate from various sources, including starting materials, reagents, intermediates, and side reactions.[1][2] They can also arise from the degradation of the final product during storage or purification.[3] Common types of impurities include unreacted starting materials, byproducts from competing reaction pathways, and isomers of the target molecule.[4][5]
Q2: How can I identify and characterize unknown impurities?
A combination of modern analytical techniques is crucial for impurity profiling.[1][3][6] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating impurities.[6] For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are highly effective.[3][7]
Q3: What general strategies can I employ to minimize impurity formation?
Optimizing reaction conditions is a key strategy to minimize by-product formation.[8][9][10][11][12] This includes careful selection of solvents, temperature, reaction time, and the stoichiometry of reagents.[8][12] Additionally, ensuring the purity of starting materials and intermediates at each step can prevent the carry-over of impurities.[13]
Q4: Are there any recommended methods for removing impurities post-synthesis?
Several purification techniques can be employed depending on the nature of the impurity. Crystallization is often effective for removing significant impurities. Chromatographic methods, such as column chromatography and preparative HPLC, offer high-resolution separation.[14] For removing dissolved impurities, membrane filtration techniques like ultrafiltration and nanofiltration can be beneficial.[13]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram of the crude product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reaction | Analyze the peak using LC-MS to determine the molecular weight of the unknown impurity. Based on the mass, hypothesize potential side reactions (e.g., dimerization, oxidation, or rearrangement).[15][16] | Identification of the impurity's structure, which can inform adjustments to the reaction conditions to suppress the side reaction. |
| Contaminated Reagent | Analyze all starting materials and reagents by a suitable analytical method (e.g., GC-MS for volatile solvents, NMR for solid reagents) to check for contaminants. | Identification of the source of contamination, allowing for the use of purer reagents in subsequent experiments. |
| Product Degradation | Subject a purified sample of Synthetacine to the reaction workup and purification conditions to see if the impurity is formed. | Confirmation of product instability under certain conditions, necessitating milder workup or purification protocols. |
Issue 2: The yield of Synthetacine is consistently low, with a high percentage of starting material remaining.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for the reaction.[12] | An increase in reaction conversion and yield of the desired product. |
| Incorrect Reagent Stoichiometry | Vary the molar equivalents of the key reagents to determine the optimal ratio for maximizing product formation.[8] | Improved yield and reduced unreacted starting materials. |
| Catalyst Inactivity | If a catalyst is used, ensure it is fresh and properly activated. Consider screening alternative catalysts. | Enhanced reaction rate and higher conversion to the final product. |
Issue 3: Difficulty in separating an impurity from the final product by column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Isomer | Employ a different stationary phase or a modified mobile phase in the HPLC to achieve better separation. Chiral chromatography may be necessary if the impurity is a stereoisomer. | Resolution of the isomeric impurity from the main product peak. |
| Formation of a Stable Adduct | Analyze the purified product by NMR to check for the presence of adducts with solvents or reagents. | Identification of the adduct, which may require a different purification strategy, such as a chemical wash step to break the adduct. |
| Similar Polarity | Consider converting the product to a derivative with significantly different polarity for easier separation, followed by deprotection. | Successful separation of the impurity from the derivatized product. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Optimization
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Establish a Baseline: Conduct the synthesis of Synthetacine using the initially proposed conditions. Analyze the crude product by HPLC to determine the initial yield and impurity profile.
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Parameter Screening: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst, reagent concentration) while keeping others constant.[8][12]
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Analysis: Analyze the crude product from each reaction by HPLC to quantify the yield of Synthetacine and the percentage of major impurities.
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Data Evaluation: Tabulate the results to identify the optimal conditions that provide the highest yield and lowest impurity levels.
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Validation: Repeat the synthesis using the optimized conditions to confirm the reproducibility of the results.
Protocol 2: Impurity Identification using LC-MS
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Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
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LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
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MS Analysis: Direct the eluent from the HPLC to a mass spectrometer. Acquire mass spectra in both positive and negative ion modes.
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Data Interpretation: Correlate the peaks in the HPLC chromatogram with their corresponding mass-to-charge ratios (m/z) from the mass spectrometer.
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Structure Elucidation: Use the molecular weight information, along with fragmentation patterns (if MS/MS is performed), to propose a structure for the unknown impurity.[7]
Visualizations
Caption: A general workflow for the synthesis, analysis, and optimization of the Synthetacine production process.
Caption: A logical flowchart for troubleshooting and minimizing impurities in a chemical synthesis.
References
- 1. rroij.com [rroij.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 10. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Remove impurities at the right stage | Alfa Laval [alfalaval.us]
- 14. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Verbenacine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Verbenacine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a diterpenoid compound. It has been isolated from plants of the Salvia genus, such as Salvia verbenaca[1][2][3]. As a natural product, its purity and composition can be subject to variability.
Q2: What are the common causes of batch-to-batch variability in this compound?
Batch-to-batch variability in natural product-derived compounds like this compound can stem from several factors throughout the manufacturing process. These include:
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Raw Material Sourcing: The geographical origin, climate, soil conditions, and harvest time of the plant source can significantly alter the phytochemical profile, affecting the yield and purity of this compound[4][5].
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Extraction and Purification Processes: Variations in extraction solvents, temperature, duration, and purification chromatography can lead to differences in the final compound's purity and the profile of minor co-eluting impurities[5][6].
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Storage and Handling: this compound, like many natural products, can be susceptible to degradation if not stored under appropriate conditions (e.g., protected from light and stored at low temperatures)[7].
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform in-house quality control (QC) checks on each new batch of this compound before initiating critical experiments. We recommend the following:
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Review the Certificate of Analysis (CofA): The supplier's CofA provides initial information on purity (usually by HPLC or LC-MS) and identity (by NMR or MS). Compare the CofA of the new batch with previous batches.
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Perform Analytical Characterization: Conduct your own analytical chemistry to confirm the identity, purity, and concentration of the compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this[8][9][10].
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Assess Biological Activity: Perform a dose-response experiment using a well-established in vitro assay to determine the potency (e.g., IC50 or EC50) of the new batch and compare it to previous batches.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to batch-to-batch variability.
Issue 1: Inconsistent or non-reproducible results in my bioassay.
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Possible Cause 1: Variation in Compound Potency.
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Troubleshooting Step: Perform a dose-response analysis for each new batch of this compound to determine its specific IC50/EC50 value. Do not assume the potency is identical to previous batches. Adjust experimental concentrations accordingly.
-
-
Possible Cause 2: Compound Degradation.
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Troubleshooting Step: Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure proper storage of both the solid compound and solutions, protected from light and at the recommended temperature.
-
-
Possible Cause 3: Presence of Bioactive Impurities.
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Troubleshooting Step: Analyze the purity of your this compound batch using HPLC or LC-MS. If significant impurities are detected, consider re-purification or sourcing a higher purity batch.
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Issue 2: The this compound powder has a different color or appearance compared to the last batch.
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Possible Cause: Minor Variations in Residual Solvents or Crystalline Form.
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Troubleshooting Step: While slight visual differences can occur in natural products and may not always impact activity, it is a strong indicator that further QC is necessary[11][12]. Perform the analytical and biological QC steps outlined in Q3 of the FAQ to ensure the batch meets your experimental requirements.
-
Issue 3: Difficulty dissolving the this compound powder.
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Possible Cause: Differences in Purity or Crystalline Form (Polymorphism).
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Troubleshooting Step: Refer to the supplier's solubility information. If solubility issues persist, try gentle warming or sonication. Ensure you are using an appropriate solvent (e.g., DMSO for stock solutions). If problems continue, it may indicate a significant difference in the batch's physical properties, warranting a more detailed analytical investigation.
-
Data Presentation
Table 1: Representative Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 96.2% | 99.1% | > 95% |
| Potency (IC50 in Assay X) | 5.2 µM | 8.1 µM | 4.9 µM | Within 2-fold of reference |
| Appearance | White powder | Off-white powder | White powder | White to off-white powder |
| Solubility in DMSO | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL |
This table presents hypothetical data to illustrate potential variations between batches.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
-
Objective: To determine the purity of a batch of this compound.
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Materials:
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This compound sample
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Formic acid
-
HPLC system with a C18 column and UV detector
-
-
Method:
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Prepare a 1 mg/mL stock solution of this compound in methanol.
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Prepare a working solution of 100 µg/mL by diluting the stock solution in the mobile phase.
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Set up the HPLC system with a C18 column.
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The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes.
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Set the flow rate to 1 mL/min and the UV detection wavelength to an appropriate value for diterpenoids (e.g., 220 nm).
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Inject 10 µL of the working solution.
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Analyze the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks to calculate the purity.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
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Objective: To prepare this compound solutions for in vitro experiments.
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes
-
-
Method for 10 mM Stock Solution:
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Weigh out an accurate amount of this compound powder (e.g., 1 mg).
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Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
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Add the calculated volume of DMSO to the powder.
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Vortex or sonicate until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Method for Working Solutions:
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Thaw a single aliquot of the stock solution immediately before use.
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Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
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Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Putative anti-inflammatory signaling pathway for this compound.
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cangjiainc.com [cangjiainc.com]
- 12. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
Technical Support Center: Verbenacine LC-MS Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Liquid Chromatography-Mass Spectrometry (LC-MS) detection parameters for Verbenacine.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for LC-MS analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. As an alkaloid, it is expected to be a basic compound, readily protonated in acidic conditions, making it suitable for positive ion mode electrospray ionization (ESI+).
Q2: What is a good starting point for LC-MS/MS parameters for this compound detection?
A2: A sensible starting point involves a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, both containing an acidic modifier like formic acid to promote protonation.[1] For mass spectrometry, electrospray ionization in positive ion mode (ESI+) is recommended for alkaloids.[2]
Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing for alkaloid compounds can be caused by several factors. One common issue is secondary interactions between the basic analyte and acidic silanols on the silica-based column packing. To mitigate this, consider using a lower pH mobile phase or a column with end-capping.[3] Other potential causes include column contamination or extra-column effects from excessive tubing length or poor connections.[3][4]
Q4: I am observing low sensitivity or no signal for this compound. What should I check?
A4: Low sensitivity can stem from issues with the sample preparation, HPLC separation, or mass spectrometer settings.[5] Ensure your sample concentration is within the instrument's detection limits. Verify the correct precursor and product ions are being monitored in your MS/MS method. Also, check for potential ion suppression from matrix components by analyzing a sample in a cleaner matrix or by using a standard addition method.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and integration, affecting the accuracy of quantification.[4]
| Symptom | Potential Cause | Recommended Solution |
| Tailing Peak | Secondary interactions with column silanols.[3] | Decrease mobile phase pH (e.g., with 0.1% formic acid) to ensure the analyte is fully protonated. Use an end-capped column. |
| Column overload. | Reduce the injection volume or sample concentration.[3] | |
| Column contamination at the inlet frit.[3] | Reverse flush the column or replace the frit. | |
| Fronting Peak | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peak | Clogged frit or partially blocked column inlet. | Replace the guard column or filter samples before injection.[6] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase.[6] |
Issue 2: Retention Time Shifts
Inconsistent retention times can hinder peak identification and integration.[4]
| Symptom | Potential Cause | Recommended Solution |
| Gradual Shift | Column degradation or aging. | Replace the analytical column. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Sudden Shift | Air bubbles in the pump. | Purge the pump to remove air bubbles.[8] |
| Leak in the LC system. | Check all fittings and connections for leaks.[8] | |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5] |
Issue 3: Low Signal Intensity or No Signal
This is a critical issue that can prevent the detection and quantification of this compound.
| Symptom | Potential Cause | Recommended Solution |
| No Signal | Incorrect MS/MS transition (precursor/product ions). | Optimize the MRM transitions by infusing a this compound standard. |
| Instrument not properly tuned or calibrated. | Perform a system tune and mass calibration.[8] | |
| Clogged or dirty ion source. | Clean the ion source components (e.g., capillary, skimmer).[4] | |
| Low Signal | Ion suppression from matrix components.[7] | Improve sample preparation (e.g., use Solid Phase Extraction). Dilute the sample. |
| Suboptimal ionization parameters. | Optimize ion source parameters such as gas flows, temperatures, and voltages.[8] | |
| Low sample concentration. | Concentrate the sample or use a more sensitive instrument if available.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed to clean up and concentrate this compound from a complex matrix like plasma.
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Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute the sample with an acidic aqueous solution (e.g., water with 0.1% formic acid) and load it onto the cartridge.
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Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
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Elution: Elute this compound with methanol.[5]
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: Recommended LC-MS/MS Parameters for this compound
These parameters provide a robust starting point for method development.
| Parameter | Recommended Setting |
| HPLC System | UPLC with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of this compound (requires determination) |
| Product Ion(s) | To be determined by fragmentation analysis of the precursor ion. |
| Collision Energy | Optimize for the most intense and stable product ion(s). |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland [mdpi.com]
Validation & Comparative
A Comparative Guide to Diterpenes in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Diterpenes, a class of naturally occurring organic compounds, have emerged as a significant source of potent anticancer agents. Their diverse chemical structures give rise to a wide array of mechanisms for combating cancer cell growth and survival. This guide provides an objective comparison of the performance of several prominent diterpenes in cancer therapy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways. While the initial focus of this guide was to include Verbenacine, a diterpene isolated from Salvia verbenaca, a thorough review of current scientific literature reveals a lack of studies on its anticancer properties. Therefore, this guide will focus on well-characterized diterpenes with established anticancer activity.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the in vitro cytotoxic activity of several key diterpenes against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of a cell population).
| Diterpene | Cancer Cell Line | IC50 Value | Reference |
| Paclitaxel (B517696) (Taxol) | Ovarian (various) | 2.5 - 7.5 nM (24h exposure) | [1] |
| Lung (NSCLC) | 9.4 µM (24h exposure), 0.027 µM (120h exposure) | [2] | |
| Breast (MDA-MB-231) | Varies (e.g., ~10-50 nM) | [3][4] | |
| Breast (ZR-75-1) | Varies (e.g., ~25-50 nM) | [4] | |
| Triptolide (B1683669) | Breast (MDA-MB-231) | Varies | [5] |
| Breast (BT-474) | Varies | [5] | |
| Breast (MCF7) | Varies | [5] | |
| Ingenol (B1671944) Mebutate | Leukemia (WEHI-231) | 1.41 ± 0.255 nM | [6] |
| Lung (HOP-92) | 3.24 ± 2.01 nM | [6] | |
| Colon (Colo-205) | 11.9 ± 1.307 nM | [6] | |
| Carnosic Acid | Melanoma (B16F10) | ~7.08 ± 0.14 µM (MTT assay) | [7] |
| Lung (A-549) | 12.5 µM | [8] | |
| Gastric (AGS) | 19.90 µg/mL (24h) | [9] | |
| Gastric (MKN-45) | 23.96 µg/mL (24h) | [9] | |
| Andrographolide | Various | Broad antiproliferative activity | |
| Oridonin | Lung (H1688) | 2.5, 5, 10, 20, 40 µM (24h & 48h) | [10] |
| Gastric (HGC-27) | 15 and 20 µM (12h) | [11] | |
| Jolkinolide B | Bladder (various) | Significant cytotoxicity | [12] |
| Leukemia (HL-60, THP-1) | Dose- and time-dependent apoptosis | [13] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these diterpenes are mediated through various molecular mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Paclitaxel (Taxol)
Paclitaxel is a mitotic inhibitor that targets microtubules.[14] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly.[14][15][16] This disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[13][17] Beyond its direct effect on microtubules, paclitaxel also modulates several signaling pathways, including the JNK and JAK-STAT pathways.
Triptolide
Triptolide is a diterpenoid triepoxide with a broad range of anticancer activities. It exerts its effects by influencing multiple cellular processes including apoptosis, proliferation, invasion, and angiogenesis. Triptolide has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammation and cancer. It also downregulates the expression of heat shock proteins (HSPs) such as HSP70, which are crucial for cancer cell survival. Furthermore, triptolide can modulate the Wnt/β-catenin signaling pathway.[5]
Ingenol Mebutate
Ingenol mebutate is an activator of protein kinase C (PKC).[6] Its mechanism of action is dual-faceted, involving direct cytotoxicity and an inflammatory response. Activation of PKC, particularly PKCδ, leads to cell cycle arrest and apoptosis. This is followed by the induction of an inflammatory response characterized by the infiltration of neutrophils, which contributes to the elimination of residual tumor cells. The PKC/MEK/ERK signaling pathway has been identified as a key mediator of ingenol mebutate-induced cell death.
Other Prominent Diterpenes
-
Carnosic Acid: This phenolic diterpene inhibits cancer cell proliferation and induces cell cycle arrest, in part by upregulating the expression of the cell cycle inhibitor p21.[7] It has also been shown to suppress the PI3K/AKT/mTOR signaling pathway.[8]
-
Andrographolide: This diterpene lactone exhibits broad anticancer activity by modulating multiple signaling pathways, including Wnt/β-catenin, mTOR, and NF-κB. It can induce cell cycle arrest at the G0/G1 phase by upregulating p27 and downregulating CDK4.
-
Oridonin: This ent-kauranoid diterpenoid induces apoptosis and autophagy in various cancer cells.[10] It can modulate several signaling pathways, including AMPK/Akt/mTOR, Notch, and JNK.[10][11]
-
Jolkinolide B: An ent-abietane diterpenoid, Jolkinolide B has been shown to induce apoptosis in cancer cells by downregulating the JAK2/STAT3 signaling pathway.[7][13] It can also trigger paraptosis and apoptosis through the generation of reactive oxygen species (ROS) and inhibition of the thioredoxin and glutathione (B108866) systems.[12]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the anticancer properties of diterpenes.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diterpene for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Treat cancer cells with the diterpene for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of individual cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of changes in protein expression and signaling pathway activation.
Protocol:
-
Treat cells with the diterpene and then lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The diterpenes discussed in this guide represent a rich and diverse source of potential anticancer therapeutics. Their varied mechanisms of action, from microtubule stabilization to the modulation of complex signaling networks, offer multiple avenues for therapeutic intervention. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the comparison of these compounds and guiding future drug discovery and development efforts. While some diterpenes like paclitaxel are already cornerstones of clinical oncology, others such as triptolide, ingenol mebutate, and jolkinolide B show significant promise and warrant further investigation. Continued research into the vast chemical space of diterpenes is likely to uncover novel and effective strategies in the ongoing fight against cancer.
References
- 1. thesaurus.com [thesaurus.com]
- 2. researchgate.net [researchgate.net]
- 3. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Jolkinolide B targets thioredoxin and glutathione systems to induce ROS-mediated paraptosis and apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. Cancer Chemopreventive Role of Dietary Terpenoids by Modulating Keap1-Nrf2-ARE Signaling System—A Comprehensive Update [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | Terpenoids | 717901-03-6 | Invivochem [invivochem.com]
- 13. Jolkinolide B Mitigates Cerebral Ischemia–Reperfusion Injury by Promoting Microglial M1/M2 Polarization Through the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant Verbena officinalis (Verbenaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 15. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. diterpenes-and-their-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
Comparative Analysis of Verbenacine and Salvinine Bioactivity: A Proposed Research Framework
A comprehensive review of existing literature reveals a notable gap in the direct comparative analysis of the bioactivities of Verbenacine and Salvinine, two diterpenes isolated from the medicinal plant Salvia verbenaca. While the plant itself and its extracts have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic properties, specific quantitative data and mechanistic studies on these individual compounds are not yet available. This guide, therefore, presents a proposed framework for a comparative analysis, providing detailed experimental protocols and outlining potential signaling pathways for investigation to elucidate and compare the bioactivities of this compound and Salvinine.
Introduction to this compound and Salvinine
This compound and Salvinine are two diterpenoid compounds that were first isolated from the aerial parts of Salvia verbenaca[1][2][3]. This plant has a history of use in traditional medicine for treating various ailments, and its extracts have been shown to possess antibacterial, anticancer, antioxidant, antileishmanial, antidiabetic, and immunomodulatory properties[1][4]. While the bioactivities of the crude extracts are known, the specific contributions of this compound and Salvinine to these effects have not been individually elucidated and compared. Given the therapeutic potential of diterpenoids from Salvia species, a direct comparative study of this compound and Salvinine is warranted to understand their potential as individual therapeutic agents.
Proposed Comparative Bioactivity Assessment
Based on the known bioactivities of Salvia verbenaca extracts and other related diterpenoids, a comparative analysis of this compound and Salvinine should focus on their cytotoxic and anti-inflammatory effects.
Table 1: Proposed Quantitative Bioactivity Comparison of this compound and Salvinine
| Bioactivity Assay | Cell Line / Model | Parameter | This compound (Hypothetical Data) | Salvinine (Hypothetical Data) |
| Cytotoxicity | ||||
| MTT Assay | A549 (Lung Carcinoma) | IC50 (µM) | Data to be determined | Data to be determined |
| MTT Assay | MCF-7 (Breast Carcinoma) | IC50 (µM) | Data to be determined | Data to be determined |
| MTT Assay | HepG2 (Hepatocellular Carcinoma) | IC50 (µM) | Data to be determined | Data to be determined |
| Anti-inflammatory Activity | ||||
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | IC50 (µM) | Data to be determined | Data to be determined |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 | IC50 (µM) | Data to be determined | Data to be determined |
| IL-6 Inhibition | LPS-stimulated RAW 264.7 | IC50 (µM) | Data to be determined | Data to be determined |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
This compound and Salvinine
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Salvinine in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound and Salvinine can be evaluated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound and Salvinine
-
RAW 264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound or Salvinine for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to determine the NO concentration.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC50 values.
Potential Signaling Pathways for Investigation
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound and Salvinine may exert anti-inflammatory effects by inhibiting key steps in this pathway.
MAPK Signaling Pathway in Inflammation
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response to LPS. Activation of these pathways can lead to the production of inflammatory cytokines. Investigating the effect of this compound and Salvinine on the phosphorylation of ERK, JNK, and p38 could provide insights into their anti-inflammatory mechanisms.
References
- 1. [PDF] this compound and Salvinine: Two New Diterpenes from Salvia verbenaca | Semantic Scholar [semanticscholar.org]
- 2. Salvinorin A has antiinflammatory and antinociceptive effects in experimental models of colitis in mice mediated by KOR and CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. This compound and salvinine: two new diterpenes from Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Verbenacine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the potential therapeutic targets of Verbenacine, a diterpene isolated from Salvia verbenaca. Due to the limited direct research on this compound, this document focuses on hypothesized targets based on the known pharmacological activities of Salvia verbenaca extracts. The guide compares this compound's potential with established alternatives and provides detailed experimental protocols for target validation.
Introduction to this compound
This compound is a novel diterpene compound isolated from the aerial parts of Salvia verbenaca.[1] The plant has a history of use in traditional medicine for various ailments.[2][3] Extracts of Salvia verbenaca have demonstrated a range of biological activities, including potentiation of smooth muscle contractions induced by acetylcholine (B1216132), histamine (B1213489), and serotonin (B10506), as well as anti-inflammatory, antioxidant, and anticancer effects.[2][4] These broad activities suggest that this compound may interact with multiple therapeutic targets.
Comparative Analysis of Potential Therapeutic Targets
Based on the bioactivities of Salvia verbenaca extracts, the following tables compare the potential therapeutic applications of this compound with established alternative drugs.
Table 1: Comparison for Smooth Muscle Regulation
| Target Class | Potential this compound Action | Alternative Drugs | Mechanism of Action of Alternatives | Reported Efficacy of Alternatives |
| Muscarinic Acetylcholine Receptors | Modulation of receptor activity leading to smooth muscle contraction or relaxation. | Atropine, Scopolamine, Dicyclomine[5][6] | Competitive antagonists of muscarinic acetylcholine receptors, leading to smooth muscle relaxation.[7] | Effective in treating spasms of the gastrointestinal tract, bladder, and other smooth muscles.[5] |
| Histamine H1 Receptors | Modulation of H1 receptor signaling in smooth muscle. | Diphenhydramine, Loratadine, Cetirizine[8][9] | Inverse agonists of the H1 receptor, blocking the effects of histamine and leading to smooth muscle relaxation.[9] | Widely used for allergic reactions and conditions involving histamine-mediated smooth muscle contraction.[8] |
| Serotonin (5-HT) Receptors | Interaction with 5-HT receptors (e.g., 5-HT2A) on smooth muscle cells. | Sumatriptan (5-HT1B/1D agonist), Ketanserin (5-HT2A antagonist)[10] | Varies by receptor subtype; can cause either contraction or relaxation of smooth muscle.[11][12][13] | Triptans are effective for migraines (vasoconstriction), while some antagonists are used for vasospastic conditions.[10] |
Table 2: Comparison for Anti-inflammatory and Antioxidant Activity
| Target Class | Potential this compound Action | Alternative Drugs/Compounds | Mechanism of Action of Alternatives | Reported Efficacy of Alternatives |
| Cyclooxygenase (COX) Enzymes | Inhibition of COX-1 and/or COX-2, reducing prostaglandin (B15479496) synthesis. | Ibuprofen, Naproxen, Celecoxib (B62257) (NSAIDs)[14][15] | Inhibit COX enzymes, which are key in the inflammatory pathway.[15][16][17] | Effective for reducing pain and inflammation in various conditions.[14][18] |
| Reactive Oxygen Species (ROS) | Scavenging of free radicals and reduction of oxidative stress. | Vitamin C, Vitamin E, Glutathione[19] | Directly neutralize free radicals by donating electrons.[19][20] | Used as dietary supplements to combat oxidative stress; clinical efficacy for disease prevention is still under investigation.[20][21][22] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.
Smooth Muscle Contraction Assay
Objective: To determine the effect of this compound on smooth muscle contraction induced by acetylcholine, histamine, or serotonin.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Agonists: Acetylcholine chloride, Histamine dihydrochloride, Serotonin hydrochloride
-
Antagonists (for mechanism studies): Atropine, Mepyramine, Ketanserin
Protocol:
-
Dissect and prepare a segment of smooth muscle tissue (e.g., 1-2 cm of guinea pig ileum).
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the tissue to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Establish a baseline tension.
-
To test for agonistic activity, add increasing concentrations of this compound to the organ bath and record any contractile response.
-
To test for antagonistic activity, pre-incubate the tissue with varying concentrations of this compound for a defined period (e.g., 20 minutes) before adding a standard concentration of an agonist (acetylcholine, histamine, or serotonin).
-
Record the contractile response to the agonist in the presence and absence of this compound.
-
To further characterize the mechanism, use specific receptor antagonists to see if they block the effects of this compound.
-
Analyze the data to determine parameters such as EC50 (for agonism) or IC50 and pA2 (for antagonism).
Radioligand Binding Assay
Objective: To determine if this compound directly binds to muscarinic, histaminic, or serotonergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., M3 muscarinic, H1 histamine, or 5-HT2A serotonin receptors)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-QNB for muscarinic, [3H]-pyrilamine for H1, [3H]-ketanserin for 5-HT2A)
-
This compound
-
Unlabeled competitor (positive control)
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing the cell membranes, radiolabeled ligand, and varying concentrations of this compound (or unlabeled competitor).
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled competitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC50 value.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
Objective: To assess the ability of this compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib for COX-2 selective)
-
Assay buffer
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
Protocol:
-
In separate wells of a microplate, pre-incubate COX-1 or COX-2 enzyme with varying concentrations of this compound or the control inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of this compound and the positive control in methanol.
-
In a microplate, add the this compound or control solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The scavenging of the DPPH radical is observed as a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the validation of this compound's therapeutic targets.
Caption: Proposed antagonistic action of this compound on a G-protein coupled receptor signaling pathway leading to smooth muscle contraction.
Caption: Experimental workflow for the in vitro smooth muscle contraction assay to test this compound's antagonistic activity.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. drugs.com [drugs.com]
- 7. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Antihistamine - Wikipedia [en.wikipedia.org]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. 5-HT2A, 5-HT1B/D, 5HT3 and 5-HT7 receptors as mediators of serotonin-induced direct contractile response of bovine airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin induces vasoconstriction of smooth muscle cell-rich neointima through 5-hydroxytryptamine2A receptor in rabbit femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 16. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. supplementneeds.co.uk [supplementneeds.co.uk]
- 20. Antioxidant Supplements: What You Need To Know | NCCIH [nccih.nih.gov]
- 21. What Are Antioxidants? • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 22. uspharmacist.com [uspharmacist.com]
Navigating the Ambiguity of "Verbenacine": A Guide for Researchers
An extensive review of scientific literature and clinical trial databases reveals a notable absence of data on the efficacy of a compound specifically named "Verbenacine" across different cell lines. This presents a challenge in generating a comparative guide as requested. The term "this compound" appears to be associated with multiple, distinct chemical entities, leading to potential confusion within the research community. This guide aims to clarify the existing information and provide a framework for researchers encountering this ambiguity.
The "this compound" Enigma: A Summary of Findings
Initial searches for "this compound" lead to disparate and unrelated findings:
-
A Diterpene from Salvia verbenaca : A singular study reports the isolation of a diterpene named this compound from the plant Salvia verbenaca. However, this research focuses on the chemical characterization of the compound, and to date, no subsequent studies on its biological activity or efficacy in any cell lines have been published in accessible scientific literature.[1]
-
VER-01: A Cannabinoid-Based Investigational Drug : Several clinical trials are investigating a drug designated as VER-01 for the treatment of chronic low back pain.[2][3][4][5] This compound is a full-spectrum extract from Cannabis sativa and is being evaluated for its analgesic properties and gastrointestinal tolerability compared to opioids.[5] It is important to note that VER-01 is not chemically related to the diterpene "this compound."
-
Phonetic and Orthographic Similarities : The search for "this compound" also yields results for other pharmacologically active agents that are phonetically or orthographically similar, but chemically distinct. These include:
-
Vepdegestrant (ARV-471) : An investigational oral PROTAC estrogen receptor degrader for the treatment of ER+/HER2- advanced or metastatic breast cancer.[6]
-
Verbenone : A monoterpene found in various plants, which is being investigated for a range of biological activities.[7]
-
Veratrine (B1232203) : A mixture of alkaloids that act as neurotoxins by activating sodium channels.[8]
-
Veverimer : A non-absorbed, hydrochloric acid binder for the treatment of metabolic acidosis in chronic kidney disease.[9]
-
Vinorelbine : A vinca (B1221190) alkaloid used as a chemotherapy agent for various cancers.[10]
-
Absence of Comparative Efficacy Data
Given the lack of published experimental data on the efficacy of the diterpene "this compound" in any cell line, a cross-validation and comparison with other compounds is not feasible at this time. To construct a meaningful comparison guide, data points such as IC50 values, apoptosis induction rates, and effects on specific signaling pathways would be required.
Proposed Experimental Workflow for Future Investigations
Should a researcher wish to investigate the efficacy of the diterpene this compound, a generalized experimental workflow is proposed below. This workflow could be adapted to compare this compound with other potential therapeutic agents.
Caption: Proposed experimental workflow for evaluating the efficacy of this compound.
Potential Signaling Pathways for Investigation
While there is no data on this compound, researchers could hypothesize its involvement in signaling pathways commonly implicated in cell proliferation and survival, which are frequent targets of natural products. For instance, compounds like Berbamine and Berberine, also natural products, have been shown to modulate pathways such as JAK/STAT, TGF/SMAD, and PI3K/AKT/mTOR.[11][12][13][14]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Disclaimer: The signaling pathway diagram is purely hypothetical and intended to serve as an example for potential future research directions. There is currently no experimental evidence to support the depicted interactions for this compound.
Conclusion for the Research Community
The current state of knowledge does not permit a comparative analysis of this compound's efficacy in different cell lines. It is imperative for researchers to be aware of the distinct nature of the diterpene "this compound" and the investigational drug "VER-01" to avoid misattribution of data. Future research is needed to isolate or synthesize the diterpene this compound and systematically evaluate its biological activities to determine any potential therapeutic value. Until such data becomes available, any claims regarding its efficacy in cell lines remain unsubstantiated. Researchers are encouraged to clearly define the specific compound they are investigating to ensure clarity and reproducibility in the scientific record.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. vertanical.com [vertanical.com]
- 5. VER-01 Shows Enhanced Gastrointestinal Tolerability, Superior Pain Relief, and Improved Sleep Quality Compared to Opioids in Treating Chronic Low Back Pain: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Verbenacine and Its Natural Isolate: A Guide for Researchers
A comprehensive comparison between synthetic and naturally sourced verbenacine (B158102) is currently hindered by a notable lack of publicly available data on the chemical synthesis of this diterpenoid. While the isolation and characterization of natural this compound from plant sources are documented, information regarding its synthetic counterpart and any direct comparative studies remains elusive. This guide, therefore, summarizes the existing knowledge on natural this compound and underscores the data gap for a complete comparative analysis.
Physicochemical Properties of Natural this compound
Natural this compound is a diterpenoid compound that has been isolated from plants such as Wedelia trifida and Salvia verbenaca.[1][2][3] Its fundamental physicochemical properties are detailed below.
| Property | Value | Reference |
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| CAS Number | 717901-03-6 | [1][4] |
| Melting Point | 229-230 °C | [4] |
| Structure | 3α-hydroxy-19-carboxykaur-15-ene | [3][5] |
Biological Activity of Natural this compound and its Source Plant
This compound is classified as a diterpene.[3] While specific biological activities of the isolated compound are not extensively detailed in the provided search results, the plant from which it is extracted, Salvia verbenaca, exhibits a range of pharmacological properties. Extracts from Salvia verbenaca have been reported to possess antibacterial, anticancer, antioxidant, antileishmanial, antidiabetic, immunomodulatory, and wound-healing properties.[2][6][7] It is important to note that these activities are attributed to the plant extract as a whole, which contains a variety of phytochemicals, and not necessarily to this compound alone.[2]
Experimental Protocol: Extraction and Isolation of Natural this compound
The following is a summary of the experimental protocol for the extraction and isolation of this compound from the aerial parts of Salvia verbenaca, as described in the literature.[5]
Extraction Workflow
Caption: Workflow for the extraction and isolation of natural this compound.
The Missing Piece: Synthetic this compound
A thorough review of the available literature reveals a significant gap in the scientific record concerning the chemical synthesis of this compound. Without established synthetic routes, a direct comparison with the natural isolate is impossible. Such a comparison would be invaluable for researchers, as it would allow for the evaluation of factors such as yield, purity, cost-effectiveness, and the potential for producing analogs with enhanced biological activities.
The comparison of natural and synthetic compounds is a critical aspect of drug development and phytochemical research.[8][9][10] Synthetic routes offer the potential for a stable and scalable supply of a compound, free from the variability that can be associated with natural sourcing.[11] Furthermore, total synthesis provides a definitive confirmation of a molecule's structure.
Future Outlook
The development of a synthetic pathway for this compound would be a significant advancement in the study of this natural product. It would open the door to a range of comparative studies to assess its therapeutic potential fully. Researchers in synthetic organic chemistry are encouraged to explore this challenge. Once a synthetic version is available, a comprehensive comparative guide can be developed, including quantitative data on purity, spectroscopic analysis (NMR, MS), and in vitro and in vivo biological assays to compare the efficacy and safety of both the natural and synthetic forms. Until then, research will be limited to the study of the natural isolate.
References
- 1. This compound | Terpenoids | 717901-03-6 | Invivochem [invivochem.com]
- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rjptonline.org [rjptonline.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
Berberine: A Promising Adjuvant in Overcoming Drug Resistance in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Note on "Verbenacine": Initial searches for "this compound" did not yield relevant results in the context of cancer therapy. It is highly probable that this was a misspelling of "berberine," a well-researched natural compound with known anti-cancer properties. This guide will proceed under the assumption that the intended topic was berberine (B55584).
The emergence of multidrug resistance (MDR) is a significant hurdle in the successful treatment of cancer. Berberine, a natural isoquinoline (B145761) alkaloid, has garnered considerable attention for its potential to resensitize drug-resistant cancer cells to conventional chemotherapeutic agents. This guide provides a comparative overview of berberine's efficacy in drug-resistant cancer models, detailing its synergistic effects with standard cancer drugs and elucidating the underlying molecular mechanisms.
Comparative Efficacy of Berberine in Drug-Resistant Cancer Models
Berberine has demonstrated significant efficacy in overcoming drug resistance in various cancer cell lines, particularly when used in combination with standard chemotherapeutic agents such as doxorubicin, cisplatin, and cetuximab. The following tables summarize the half-maximal inhibitory concentrations (IC50) of berberine and its combination treatments in both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Berberine in Combination with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | IC50 | Source(s) |
| MCF-7 (Sensitive) | Doxorubicin | 500 nM | [1] |
| Berberine | 25 µM | [1] | |
| T47D (Sensitive) | Doxorubicin | 250 nM | [1] |
| Berberine | 25 µM | [1] | |
| MCF-7/ADR (Resistant) | Doxorubicin + Berberine (100 µM) | 0.517 µM (for Doxorubicin) | [2] |
Table 2: Berberine in Combination with Cisplatin in Ovarian and Gastric Cancer Cells
| Cell Line | Treatment | IC50 | Source(s) |
| A2780 (Ovarian, Sensitive) | Cisplatin | Lower than resistant cells | [3] |
| A2780/DDP (Ovarian, Resistant) | Cisplatin | 4-fold higher than A2780 | [3] |
| Berberine + Cisplatin | Significantly lower survival | [3] | |
| BGC-823 (Gastric, Sensitive) | Berberine | 117.9 ± 20.49 µM | [4] |
| BGC-823/DDP (Gastric, Resistant) | Berberine | 549.6 ± 56.88 µM | [4] |
| DDP + Berberine (10 µM) | Significantly reduced DDP IC50 | [4] | |
| SGC-7901/DDP (Gastric, Resistant) | DDP | 182.9 ± 32.71 µM | [4] |
Table 3: Berberine in Combination with Cetuximab in Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | IC50 (at 72h) | Source(s) |
| SW480 (Resistant) | Berberine | 10.30 µM | [5] |
| DLD-1 (Resistant) | Berberine | 33.06 µM | [5] |
| LOVO and CACO2 (Resistant) | Berberine + Cetuximab | Synergistic inhibitory effect | [6][7] |
Mechanisms of Action in Overcoming Drug Resistance
Berberine employs a multi-targeted approach to circumvent drug resistance, primarily by modulating key signaling pathways and inhibiting the function of drug efflux pumps.
One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[8] Berberine has been shown to inhibit the function and expression of P-gp, thereby increasing the intracellular accumulation of co-administered drugs.[9][10][11]
Furthermore, berberine modulates critical signaling pathways that are often dysregulated in resistant cancers. It activates the AMP-activated protein kinase (AMPK) pathway while inhibiting the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway.[12][13][14][15][16][17][18] The activation of AMPK, a key cellular energy sensor, can lead to the inhibition of cell growth and proliferation.[19][20] Conversely, the PI3K/Akt/mTOR pathway is a crucial driver of cell survival and proliferation, and its inhibition by berberine contributes to the induction of apoptosis and autophagy in cancer cells.[13][14][15][16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of berberine's efficacy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of berberine and other chemotherapeutic agents on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of berberine, the chemotherapeutic agent of interest (e.g., doxorubicin, cisplatin), or a combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][22]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Western Blot Analysis for P-glycoprotein Expression
This technique is used to quantify the protein levels of P-gp and key signaling molecules.
-
Cell Lysis: After treatment with berberine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., P-gp, p-Akt, Akt, p-AMPK, AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 5x10⁶ MCF-7/ADR cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to different treatment groups: vehicle control, berberine alone, chemotherapeutic agent alone, and combination therapy. Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.[23]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every few days.
-
Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).[24]
Conclusion
The experimental data strongly suggest that berberine is a promising candidate for adjuvant cancer therapy, particularly in the context of drug resistance. Its ability to act synergistically with conventional chemotherapeutic agents and modulate key signaling pathways provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed protocols and comparative data presented in this guide aim to facilitate further research into the therapeutic potential of berberine in oncology.
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine: a promising strategy to combat cetuximab-resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine: a promising strategy to combat cetuximab-resistance in colorectal cancer | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of P-glycoprotein in berberine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine inhibits the malignant cell phenotype by inactivating PI3K/AKT/mTOR signaling in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]
- 20. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice [edoc.unibas.ch]
- 21. Cell viability assay [bio-protocol.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Berberine inhibits human tongue squamous carcinoma cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Novel Therapeutics: A Comparative Guide
In the pursuit of novel therapeutics, ensuring target specificity is paramount to maximizing efficacy and minimizing adverse effects. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen toxicities or even reveal new therapeutic opportunities.[1][2][3] This guide provides a comprehensive framework for assessing the off-target effects of a hypothetical novel kinase inhibitor, "Verbenacine," and compares its performance with alternative compounds.
Hypothetical Case Study: this compound
This compound is a novel small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway implicated in certain B-cell malignancies. While demonstrating high on-target potency, a thorough evaluation of its off-target profile is crucial before advancing to clinical development.
Strategies for Off-Target Effect Assessment
A multi-pronged approach combining computational and experimental methods is essential for a comprehensive off-target assessment.
Computational (In Silico) Prediction
Early in the drug discovery process, computational models can predict potential off-target interactions, guiding subsequent experimental validation. These methods often rely on the principle that proteins with similar ligand-binding sites may interact with the same small molecules.
-
Sequence and Structural Similarity: Comparing the amino acid sequence and three-dimensional structure of the intended target (BTK) with a database of other proteins can identify potential off-target candidates.
-
Pharmacophore Modeling: This approach uses the three-dimensional arrangement of key features of this compound to screen for other proteins that might bind it.
-
Machine Learning and Data Fusion: Integrating data from various sources, including chemical structure, protein targets, and observed clinical effects of existing drugs, can predict off-target interactions with greater accuracy.[4]
Experimental Validation
Experimental validation is critical to confirm predicted off-target interactions and identify novel ones.
-
Large-Scale Kinase Profiling: Screening this compound against a broad panel of kinases is a standard method to identify off-target kinase interactions. This provides a quantitative measure of the compound's selectivity.
-
Cell-Based Assays: Functional assays in various cell lines are used to determine if the off-target binding translates into a biological effect, such as the inhibition or activation of a signaling pathway.
-
Proteomics and Transcriptomics: Unbiased, large-scale analysis of changes in protein or gene expression following treatment with this compound can reveal unexpected off-target effects and affected pathways.
Comparative Data of Kinase Inhibitors
The following table summarizes hypothetical data comparing the on-target potency of this compound with its activity against several off-target kinases, alongside two alternative BTK inhibitors, Compound A and Compound B. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Target Kinase | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| BTK (On-Target) | 5 | 8 | 3 |
| EGFR | 1,500 | >10,000 | 250 |
| SRC | 800 | 5,000 | 150 |
| TEC | 50 | 1,200 | 25 |
| LCK | 2,000 | >10,000 | 500 |
Interpretation: This data suggests that while Compound B is the most potent BTK inhibitor, it also shows significant off-target activity against EGFR, SRC, and TEC. This compound demonstrates a more favorable selectivity profile than Compound B, with weaker inhibition of the tested off-target kinases. Compound A is the most selective but the least potent BTK inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 values of a compound against a panel of kinases.
Objective: To quantify the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled kinase substrate
-
ATP (Adenosine triphosphate)
-
This compound and control compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Microplate reader capable of detecting fluorescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO.
-
Assay Reaction: a. In a 384-well plate, add the assay buffer. b. Add the test compound (this compound) or control (DMSO vehicle). c. Add the specific kinase to each well. d. Incubate for 10 minutes at room temperature to allow for compound-kinase binding. e. Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Data Acquisition: Measure the fluorescence signal in each well using a microplate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the intended on-target effect of this compound on the BTK signaling pathway and a potential off-target effect on the EGFR pathway.
Caption: this compound's on-target and off-target signaling pathways.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the off-target effects of a new compound.
Caption: Workflow for off-target effect assessment.
Conclusion
A thorough and systematic assessment of off-target effects is a critical component of modern drug discovery and development. By combining computational prediction with a tiered experimental validation approach, researchers can build a comprehensive selectivity profile for new chemical entities like this compound. This not only helps in de-risking clinical candidates by identifying potential liabilities early on but can also uncover novel therapeutic applications for compounds with specific off-target activities. The comparative analysis of this compound with alternative compounds highlights the importance of balancing on-target potency with a clean off-target profile to identify the most promising therapeutic candidates.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Verbenacine's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. "Verbenacine," a term associated with active compounds derived from plants such as Verbena and Salvia species, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of This compound (B158102) proxies—specifically the verbenone (B1202108) derivative SP-8356, and extracts from Salvia verbenaca—against established natural anti-inflammatory compounds. The data presented herein is intended to serve as a resource for researchers to assess the reproducibility and comparative efficacy of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound proxies and selected alternative natural compounds. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Compound/Extract | Target | Assay System | IC50 / % Inhibition |
| This compound Proxies | |||
| Verbascoside | Nitric Oxide (NO) Production | Not specified | 143.94 ± 3.30 µM[1] |
| Salvia verbenaca Extract | Heat-induced protein denaturation | In vitro | 133.21 ± 0.89 µg/mL[2] |
| Salvia verbenaca Extract | Red blood cell membrane stabilization | In vitro | 160.62 ± 1.60 µg/mL[2] |
| Alternative Compounds | |||
| Boswellic Acid (βBA) | Cathepsin G | Cell-free | 0.5 µM[3] |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LO) | Human neutrophils | 3.0 µM[3] |
| Boswellic Acid (AKBA) | mPGES-1 | Cell-free | 3 µM[3] |
| [2]-Gingerol | DPPH radical scavenging | In vitro | 26.3 µM[4] |
| [5]-Gingerol | DPPH radical scavenging | In vitro | 19.47 µM[4] |
| [1]-Gingerol | DPPH radical scavenging | In vitro | 10.47 µM[4] |
| [2]-Shogaol | DPPH radical scavenging | In vitro | 8.05 µM[4] |
| [2]-Gingerol | Superoxide radical scavenging | In vitro | 4.05 µM[4] |
| [2]-Shogaol | Superoxide radical scavenging | In vitro | 0.85 µM[4] |
| [2]-Gingerol | Hydroxyl radical scavenging | In vitro | 4.62 µM[4] |
| [2]-Shogaol | Hydroxyl radical scavenging | In vitro | 0.72 µM[4] |
| Curcumin | TNF-α, IL-1, IL-6, IL-8, MCP-1 | Various cell lines | Inhibition reported[5] |
| Aminoguanidine (iNOS inhibitor) | Mouse iNOS | In vitro enzyme assay | 2.1 µM[6] |
Table 2: Effects on Pro-inflammatory Cytokine Production
| Compound/Extract | Cell Line | Stimulant | Cytokine(s) Inhibited | Observations |
| This compound Proxies | ||||
| SP-8356 | Ischemic brain tissue (rats) | MCAO | IL-1α, IL-1β, TNF-α | Reduced overexpression of cytokines.[7] |
| Salvia verbenaca Extract | CMT-93 murine epithelial cells | LPS | IL-6, TNF-α | Significantly reduced expression and release.[8] |
| Alternative Compounds | ||||
| Boswellic Acids (AαBA and AKBA) | Human monocytes | Not specified | TNF-α, IL-1β | Inhibition observed at 5–20 µM.[3] |
| [2]-Gingerol | MG-63 cells | TNF-α | IL-6 | Decreased inflammation at 1–50 µM.[9] |
| [2]-Gingerol | RAW 264.7 cells | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition.[10] |
| Curcumin | HaCaT cells | TNF-α | IL-1β, IL-6, TNF-α | Inhibited expression.[11] |
| Curcumin | U937 monocytes | High glucose | IL-6, IL-8, MCP-1, TNF-α | Inhibited secretion.[12] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and alternatives.
MAPK Signaling Pathway
Caption: Overview of the MAPK signaling cascade and a common point of intervention.
Experimental Workflow: LPS-Induced Cytokine Production in Macrophages
Caption: Standard workflow for assessing anti-inflammatory effects on cytokine production in vitro.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key assays used to evaluate anti-inflammatory activity.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is a widely used method to screen for anti-inflammatory compounds that inhibit the production of pro-inflammatory cytokines.
1. Cell Culture and Seeding:
-
Culture a macrophage cell line (e.g., murine RAW 264.7 or human THP-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 24- or 96-well plates at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound proxies, alternatives) in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
3. LPS Stimulation:
-
Prepare a stock solution of LPS (from E. coli, serotype O111:B4 or similar) in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL (or a concentration predetermined to elicit a robust inflammatory response).
-
Include a negative control group (vehicle only, no LPS) and a positive control group (vehicle + LPS).
4. Incubation and Supernatant Collection:
-
Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
After incubation, centrifuge the plates and carefully collect the cell-free supernatant.
5. Cytokine Quantification:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Cytometric Bead Array) according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.
TPA-Induced Mouse Ear Edema
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
1. Animals:
-
Use male or female BALB/c or Swiss albino mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Edema:
-
Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent, typically acetone (B3395972) (e.g., 2.5 µg/20 µL).
-
Apply the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
3. Compound Application:
-
Dissolve the test compounds and a positive control (e.g., indomethacin) in the same solvent as TPA.
-
Apply the test compound or vehicle to the right ear either shortly before or after the TPA application.
4. Measurement of Edema:
-
At a specific time point after TPA application (usually 4-6 hours), euthanize the mice.
-
Use a biopsy punch (e.g., 6 mm diameter) to collect ear tissue from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the TPA-only control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
The ED50 value, the dose that causes 50% inhibition of edema, can be determined from a dose-response curve.
Conclusion
The available data suggests that "this compound," as represented by the verbenone derivative SP-8356 and extracts from Salvia verbenaca, exhibits anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. However, for a comprehensive and direct comparison with established natural anti-inflammatory agents like Curcumin, Boswellic Acid, and Gingerol, more robust and standardized quantitative data, particularly IC50 values for key inflammatory mediators, are required. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, thereby contributing to a clearer understanding of the therapeutic potential and reproducibility of this compound's anti-inflammatory effects. Future research should focus on isolating and characterizing the specific bioactive compounds within these plant extracts and evaluating their efficacy and safety in well-controlled preclinical and clinical settings.
References
- 1. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Verbenacine: Procedures for Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Verbenacine, a diterpenoid compound. The following procedural guidance is based on established best practices for handling and disposing of research chemicals with unknown hazard profiles. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory to ensure personnel safety and environmental protection. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| CAS Number | 717901-03-6 |
| Appearance | Colorless solid |
| Melting Point | 229-230°C |
Experimental Protocol: General Disposal Procedure for this compound
The following methodology outlines the step-by-step process for the disposal of this compound waste. This protocol is designed to be a conservative approach in the absence of specific hazard information.
Objective: To safely collect, label, and transfer this compound waste for disposal by authorized personnel.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (sealable, compatible with organic compounds).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Secondary containment bin.
-
Spill kit for chemical spills.
Procedure:
-
Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[1][2][3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[2][4] Incompatible materials can react violently.[4]
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).
-
-
Waste Collection and Containment:
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.[1][3][5]
-
Ensure the waste container is made of a material compatible with organic compounds and is in good condition with a secure, leak-proof lid.[5][6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2][5]
-
-
Labeling of Waste Containers:
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination and Spill Response:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.
-
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure. Use a chemical spill kit to contain and absorb the spilled material. All materials used for cleanup must be disposed of as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling Verbenacine
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for Verbenacine.
Chemical Identifier: this compound is a diterpenoid compound.
| Property | Value |
| CAS Number | 717901-03-6 |
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.45 g/mol |
| Melting Point | 229-230°C |
| Solubility | Low water solubility |
| Appearance | Likely a solid at room temperature |
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles. |
| Skin and Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Mask/Respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the safe and efficient handling of this compound within a laboratory setting.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number on the label match the order.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and dark place at room temperature. It should be kept away from incompatible materials, though specific incompatibilities are not documented.
-
Preparation for Experiments :
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Due to its low water solubility, consider using organic solvents such as DMSO for creating stock solutions.
-
For in vivo studies, further dilution in vehicles like corn oil may be necessary.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound : Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials : All materials that have come into contact with this compound, including gloves, pipette tips, and bench paper, should be collected in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed waste container for chemical waste disposal. Do not pour down the drain.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general methodology for preparing solutions for in vitro and in vivo studies can be outlined based on its known properties.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Mass = 0.01 mol/L * 318.45 g/mol * Volume (L)).
-
Weigh the calculated amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Workflows and Logical Relationships
To provide procedural guidance, the following diagrams illustrate a general workflow for handling this compound safely and a potential experimental workflow for investigating its mechanism of action.
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Caption: A hypothetical workflow for investigating the signaling pathway of a novel compound like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
